Ribocil B
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ribociclib mechanism of action in breast cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Ribociclib (B560063) in Breast Cancer Cells
Introduction
Ribociclib (Kisqali®, LEE011) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with an aromatase inhibitor or fulvestrant.[1][2] The deregulation of the CDK4/6 pathway is a frequent event in HR+ breast cancer, leading to uncontrolled cell proliferation.[3][4] Ribociclib's targeted action on this pathway helps to arrest the cell cycle, thereby inhibiting tumor growth.[5][6] This guide provides a detailed examination of ribociclib's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key molecular interactions.
Core Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
The primary mechanism of action of ribociclib is the highly selective inhibition of CDK4 and CDK6.[5][6] These kinases are fundamental regulators of the cell cycle, specifically controlling the transition from the Gap 1 (G1) phase to the DNA synthesis (S) phase.[7]
The key steps in this pathway and ribociclib's intervention are as follows:
-
Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form complexes with CDK4 and CDK6.[2]
-
Phosphorylation of Retinoblastoma Protein (Rb): The activated Cyclin D-CDK4/6 complexes phosphorylate the retinoblastoma tumor suppressor protein (Rb).[8]
-
Release of E2F Transcription Factors: Phosphorylation inactivates Rb, causing it to release the E2F transcription factors it was sequestering.[5][6]
-
G1-S Phase Transition: Free E2F proteins activate the transcription of genes essential for entry into the S phase, including cyclins E and A, leading to DNA replication and cell division.[8]
Ribociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of target genes, leading to a halt in cell cycle progression at the G1 checkpoint.[2][5][9] This G1 arrest is a primary antitumor effect of ribociclib in Rb-proficient breast cancer cells.[1]
Quantitative Pharmacology
Ribociclib's efficacy is rooted in its potent and selective inhibition of CDK4 and CDK6. Preclinical studies have quantified this activity, demonstrating a preference for CDK4 over CDK6 in cellular assays.
Table 1: Preclinical Potency and Selectivity of Ribociclib
| Assay Type | Target | IC50 / Value | Reference Cell Lines / Conditions | Source |
|---|---|---|---|---|
| Biochemical Assay | CDK4/Cyclin D1 | 10 nM | Purified enzymes | [8] |
| Biochemical Assay | CDK6/Cyclin D3 | 39 nM | Purified enzymes | [8] |
| Cellular Assay (pRb) | CDK4 | ~11x more potent vs CDK6 | MEL-JUSO (melanoma) | [10] |
| Cellular Assay (pRb) | CDK4 | ~9x more potent vs CDK6 | MIA PaCa-2 (pancreatic) |[10] |
IC50: Half-maximal inhibitory concentration. Data indicates ribociclib is a highly potent inhibitor of its target kinases.
The clinical efficacy of ribociclib in combination with endocrine therapy has been validated in the MONALEESA series of trials for HR+/HER2- advanced breast cancer.
Table 2: Summary of Efficacy from Key Ribociclib Clinical Trials
| Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
|---|---|---|---|---|---|
| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | 63.9 months | [11][12][13] |
| (First-line, postmenopausal) | (vs. 16.0 months) | (vs. 51.4 months) | |||
| NATALEE | Ribociclib + Endocrine Therapy | Endocrine Therapy Alone | 90.4% (3-year iDFS rate) | Data immature | [13] |
| (Adjuvant, Stage II/III) | | | (vs. 87.1%) | | |
iDFS: Invasive disease-free survival.
Cellular Consequences of CDK4/6 Inhibition
Treatment of HR+ breast cancer cells with ribociclib results in a significant redistribution of cells within the cell cycle. The primary outcome is a robust G1 arrest, which can be quantified by flow cytometry. This arrest prevents cells from replicating their DNA, thereby inhibiting proliferation.
Table 3: Representative Cell Cycle Distribution in HR+ Breast Cancer Cells Following Ribociclib Treatment
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 45 - 55% | 25 - 35% | 15 - 20% |
| Ribociclib (24-48h) | > 70% | < 10% | < 15% |
Values are representative and can vary based on the specific cell line and experimental conditions.[9]
Beyond cell cycle arrest, preclinical studies suggest that CDK4/6 inhibition by ribociclib can promote antitumor immunity by enhancing tumor antigen presentation and reducing the population of regulatory T cells.[14]
Mechanisms of Resistance to Ribociclib
Despite the significant clinical benefits, acquired resistance to ribociclib can occur. The underlying molecular mechanisms are diverse and can be broadly categorized as those that reactivate the CDK4/6 pathway or those that activate bypass signaling pathways.
Key Mechanisms of Resistance:
-
Loss of Rb Function: Inactivation of the RB1 gene is a primary mechanism of resistance, as the absence of Rb renders the cell cycle independent of CDK4/6 control over E2F.[1][3]
-
CDK/Cyclin Amplification: Amplification or overexpression of CDK6, or Cyclin E1/E2 (CCNE1/2), can override the inhibitory effect of ribociclib.[3]
-
Bypass Signaling Pathway Activation: Upregulation of alternative pro-proliferative pathways, most notably the PI3K/AKT/mTOR pathway, can promote cell cycle progression independently of CDK4/6.[3][15] In some models, ribociclib-resistant cells show increased dependence on PI3K signaling.[3][15]
-
Loss of Endocrine Sensitivity: In combination therapy, tumors may evolve to become estrogen-independent, relying on other growth factor pathways like FGFR.[15][16]
Experimental Protocols
Characterizing the mechanism of action of ribociclib involves a series of standard in vitro assays. The following are detailed methodologies for key experiments.
Western Blotting for Rb Phosphorylation
This protocol is used to detect changes in the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811) following ribociclib treatment.
-
Cell Culture and Treatment: Plate HR+ breast cancer cells (e.g., MCF-7, T-47D) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of ribociclib (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for 24 hours.
-
Protein Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto a 4-12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in the phospho-Rb signal relative to total Rb indicates effective CDK4/6 inhibition.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Plate cells in 6-well plates. Treat with ribociclib or vehicle as described in the Western Blotting protocol for 24 or 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating, non-adherent cells).
-
Wash adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and pellet them by centrifugation (e.g., 1500 rpm for 5 minutes).
-
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in ~200 µL of PBS and add 2-4 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G1, S, and G2/M phases can be calculated using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G1 peak is indicative of ribociclib's mechanism of action.
Conclusion
Ribociclib is a potent and selective inhibitor of CDK4 and CDK6, which are critical drivers of cell cycle progression in HR+ breast cancer.[1][2] Its core mechanism of action is the inhibition of Rb phosphorylation, leading to the sequestration of E2F transcription factors and a subsequent G1 cell cycle arrest.[5][9] This targeted mechanism has translated into significant improvements in progression-free and overall survival for patients with advanced HR+/HER2- breast cancer.[13] Understanding the quantitative pharmacology, cellular consequences, and potential resistance pathways is crucial for optimizing its clinical use and developing strategies to overcome treatment failure. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CDK4/6 inhibitors in cancer research.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 7. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 12. Ribociclib: another CDK inhibitor hits the mark in breast cancer | MDedge [mdedge.com]
- 13. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Core CDK4/6 Inhibitory Activity of Ribociclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. Ribociclib (B560063) (Kisqali®, LEE011) is a highly selective, orally bioavailable small-molecule inhibitor of CDK4/6 that has demonstrated significant therapeutic efficacy. This technical guide provides a comprehensive overview of the core inhibitory activity of Ribociclib, detailing its mechanism of action, biochemical potency, cellular effects, and the key experimental protocols used for its characterization. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Cyclin D-CDK4/6-Rb Axis
The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[1][2] In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with CDK4 and CDK6.[3][4][5] These active holoenzymes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[3][5] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.[1][3][5] Phosphorylation by CDK4/6 causes a conformational change in Rb, leading to the release of E2F.[3][5] This, in turn, initiates the transcription of genes necessary for DNA replication, committing the cell to division.[3][5]
In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation.[3][6] Ribociclib was developed to selectively target CDK4 and CDK6, restoring cell cycle control.[1][3]
Mechanism of Action of Ribociclib
Ribociclib functions as a potent and selective ATP-competitive inhibitor of CDK4 and CDK6.[1] By binding to the ATP pocket of these kinases, it prevents the transfer of phosphate (B84403) to their primary substrate, the Rb protein. This inhibition maintains Rb in its active, hypophosphorylated state, keeping E2F transcription factors sequestered and effectively inducing a G1 cell cycle arrest.[1][7][8] This cytostatic effect halts the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway for growth.[1][3]
Quantitative Inhibitory Activity
The potency and selectivity of Ribociclib have been extensively characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric demonstrating the drug's potency.
Biochemical Potency
Ribociclib demonstrates high potency against its target kinases, CDK4 and CDK6, in enzymatic assays. It is significantly less active against other members of the CDK family, underscoring its selectivity.[9]
| Target Enzyme Complex | Ribociclib IC50 (µM) | Reference |
| CDK4/Cyclin D1 | 0.01 | [9] |
| CDK6/Cyclin D3 | 0.039 | [9] |
| CDK1/Cyclin B | >10 | [9] |
| CDK2/Cyclin A | >10 | [9] |
Table 1: Biochemical IC50 values of Ribociclib against various Cyclin-Dependent Kinase complexes.
Cellular Activity
In cell-based proliferation assays, Ribociclib effectively inhibits the growth of cancer cell lines that are dependent on CDK4/6 signaling. Its activity is particularly pronounced in estrogen receptor-positive (ER+) breast cancer cell lines.
| Cell Line (Cancer Type) | CDK4/6 Dependence | Ribociclib IC50 (µM) | Reference |
| JeKo-1 (Mantle Cell Lymphoma) | CDK4 | 0.06 | [10] |
| CAMA-1 (Breast Cancer) | CDK4 | 0.081 | [9] |
| MCF-7 (Breast Cancer) | CDK4 | 0.111 | [9] |
| T47D (Breast Cancer) | CDK4 | 0.129 | [9] |
| SEM (Leukemia) | CDK6 | 0.621 | [9] |
| MOLM-13 (Leukemia) | CDK6 | 0.692 | [9] |
| 786-O (Renal Cell Carcinoma) | - | 0.076 | [7] |
| ACHN (Renal Cell Carcinoma) | - | 0.280 | [7] |
Table 2: Cellular IC50 values of Ribociclib in various cancer cell lines.
Kinase Selectivity Profile
Kinome-wide screening has confirmed that Ribociclib is highly selective for CDK4 and CDK6.[9][11] When tested against a large panel of kinases, Ribociclib and Palbociclib showed high selectivity for CDK4, whereas Abemaciclib demonstrated affinity for several other kinases.[9][11] This high degree of selectivity is believed to contribute to Ribociclib's manageable safety profile by minimizing off-target effects.[5]
Experimental Protocols
The characterization of Ribociclib's inhibitory activity relies on a set of robust and reproducible experimental methodologies.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of Ribociclib to inhibit the enzymatic activity of purified CDK4/6 complexes.
-
Objective: To determine the IC50 value of Ribociclib against CDK4/Cyclin D1 and CDK6/Cyclin D3.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a biotinylated Rb peptide substrate by the kinase.
-
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, biotinylated Rb substrate peptide, ATP, and a lanthanide-labeled anti-phospho-Rb antibody.
-
Procedure:
-
The kinase, substrate, and varying concentrations of Ribociclib (or vehicle control) are incubated in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin) are added.
-
-
Data Acquisition: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of Ribociclib on the growth and viability of cancer cell lines.
-
Objective: To determine the cytostatic or cytotoxic effects of Ribociclib and calculate its IC50 value in a cellular context.
-
Principle: Assays like the CyQuant® Cell Proliferation Assay or MTT assay measure cell number or metabolic activity as a proxy for proliferation.[1][9]
-
Methodology (CyQuant® Example):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of Ribociclib (e.g., 0.01 nM to 10 µM) for a period of 3 to 6 days. Include a vehicle control (e.g., DMSO).[1]
-
Lysis and Staining: At the end of the incubation period, remove the culture medium and freeze the plates at -80°C. Thaw the plates and lyse the cells by adding the CyQuant® GR dye/cell-lysis buffer.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., 480 nm excitation/520 nm emission).
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.[1]
-
Western Blotting for Target Engagement
This technique is used to confirm that Ribociclib engages its target in cells by assessing the phosphorylation status of Rb.
-
Objective: To detect the reduction in phosphorylated Rb (pRb) levels following Ribociclib treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total Rb and pRb.
-
Methodology:
-
Protein Extraction: Treat cells with Ribociclib at the desired concentration (e.g., 100 nM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pRb (e.g., Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of pRb to total Rb, demonstrating target inhibition.
-
Conclusion
Ribociclib is a potent and highly selective inhibitor of CDK4 and CDK6, demonstrating a clear mechanism of action through the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. Its efficacy has been quantified through robust biochemical and cellular assays, which consistently show nanomolar potency against its intended targets and minimal activity against other kinases. The experimental protocols detailed herein provide a standardized framework for the continued investigation and characterization of Ribociclib and other CDK4/6 inhibitors. This in-depth understanding of its core inhibitory activity is fundamental for researchers and drug development professionals working to optimize its clinical application and explore novel therapeutic combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Effects of Ribociclib on Cell Cycle Progression: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (B560063) (LEE011) is an orally bioavailable, highly selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Dysregulation of the CDK4/6 pathway is a frequent event in many cancers, leading to uncontrolled cellular proliferation.[1][3][4] By targeting the core machinery of the cell cycle, Ribociclib has emerged as a cornerstone therapy, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6][7] This technical guide provides an in-depth overview of the in vitro effects of Ribociclib on cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and presenting standardized protocols for its evaluation.
Core Mechanism of Action: G1 Phase Arrest
The progression of the cell cycle from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase is a critical checkpoint controlled by the Cyclin D–CDK4/6–Retinoblastoma (Rb) protein pathway.[1][3] In response to mitogenic signals, D-type cyclins associate with and activate CDK4 or CDK6.[3][8] This active complex then phosphorylates the Rb tumor suppressor protein.[5][9] Phosphorylation of Rb causes it to release the E2 transcription factor (E2F), which in turn activates the transcription of genes essential for S-phase entry and DNA replication.[1][3][5]
Ribociclib exerts its cytostatic effect by selectively binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[4][6] This action prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[5][10] In this state, Rb remains bound to E2F, effectively sequestering it and blocking the transcription of S-phase-promoting genes.[2][11] The ultimate consequence of this inhibition is a robust cell cycle arrest in the G1 phase, which halts cellular proliferation.[5][12][13]
Quantitative In Vitro Data
The potency and effects of Ribociclib have been quantified across numerous cancer cell lines. The data consistently demonstrate its ability to inhibit proliferation and induce G1 arrest at nanomolar to low-micromolar concentrations.
Data Presentation Tables
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Ribociclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| Multiple | Renal Cell Carcinoma (RCC) | 76 - 280 nM | [10] |
| NCI-H295R | Adrenocortical Carcinoma | 21.60 µM | [14] |
| MUC-1 | Adrenocortical Carcinoma | 48.16 µM | [14] |
| ACC115m | Adrenocortical Carcinoma | 46.1 µM | [14] |
| Multiple | HPV-negative SCCHN | 0.5 - 20 µM | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 69.5 ± 0.8 µM | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 82.0 ± 2.1 µM | [16] |
| CDK4-cyclin D1 | Biochemical Assay | 0.01 µM | [17] |
| CDK6-cyclin D3 | Biochemical Assay | 0.039 µM |[17] |
Table 2: Effect of Ribociclib on Cell Cycle Phase Distribution
| Cell Line | Treatment Conditions | % Cells in G0/G1 (Control) | % Cells in G0/G1 (Treated) | Reference |
|---|---|---|---|---|
| C666-1 | 2 µM Ribociclib | ~50% | >70% | [18] |
| HK1 | 2 µM Ribociclib | ~50% | >80% | [18] |
| Hey1 | Dose-dependent (72h) | Not specified | Dose-dependent increase | [19] |
| Neuroblastoma | >100 nmol/L | Not specified | Marked accumulation |[2] |
Table 3: Effect of Ribociclib on Key Cell Cycle Protein Expression (Western Blot Analysis)
| Protein | Effect of Ribociclib Treatment | Rationale | References |
|---|---|---|---|
| p-Rb (Phospho-Rb) | Strongly Decreased | Direct consequence of CDK4/6 inhibition. | [10][18][19] |
| Total Rb | No significant change or slight decrease | Ribociclib primarily affects phosphorylation state, not total protein level. | [10][13] |
| CDK4 / CDK6 | Decreased | Observed in some studies, may indicate feedback mechanisms. | [12][13] |
| Cyclin D1 | Decreased | Downstream effect or feedback regulation. | [12][13][19] |
| E2F1 | Decreased | Reduced expression following sustained G1 arrest. |[12][13] |
Key Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy and mechanism of action of cell cycle inhibitors like Ribociclib.
Cell Viability Assessment: Crystal Violet Assay
This assay quantifies cell viability by staining the DNA and proteins of adherent cells. A reduction in staining intensity correlates with cell death or inhibition of proliferation.[20][21]
Detailed Methodology:
-
Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Incubate for 18-24 hours to allow for cell adhesion.[22]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ribociclib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Fixation: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Add 100% methanol (B129727) to each well and incubate for 10-20 minutes at room temperature to fix the cells.[22][23]
-
Staining: Aspirate the methanol and add 0.1% - 0.5% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[22]
-
Washing: Remove the staining solution and wash the plate multiple times with tap or deionized water until the excess dye is removed.[22][23]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add a solubilizing agent, such as 100% methanol or 10% acetic acid, to each well to dissolve the bound dye.[22]
-
Quantification: Measure the optical density (absorbance) of each well using a plate reader at a wavelength of approximately 570 nm.[22]
Cell Cycle Analysis: Flow Cytometry with Propidium (B1200493) Iodide
Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution.[24] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell and thus the proportion of cells in the G0/G1, S, and G2/M phases.[24]
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of Ribociclib for a specified duration (e.g., 16, 24, or 48 hours).[18]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS to remove residual medium.[25]
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at 4°C (overnight is common).[26][27]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[25][27] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[24]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[25][26]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[27]
-
Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the cell cycle pathway following Ribociclib treatment.
Detailed Methodology:
-
Protein Extraction: After treating cells with Ribociclib, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Rb, anti-Rb, anti-CDK4, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
In vitro studies are fundamental to characterizing the pharmacological effects of cell cycle inhibitors. The data overwhelmingly show that Ribociclib is a potent and selective inhibitor of CDK4/6 that effectively prevents the phosphorylation of Rb.[10] This action leads to a pronounced G1 cell cycle arrest and a halt in the proliferation of susceptible cancer cell lines.[12][19] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm these effects, contributing to the ongoing development and optimization of CDK4/6-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 7. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unibs.it [iris.unibs.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Crystal violet staining assay for cell survival [bio-protocol.org]
- 21. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tpp.ch [tpp.ch]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. corefacilities.iss.it [corefacilities.iss.it]
- 27. ucl.ac.uk [ucl.ac.uk]
Investigating the molecular structure of Ribociclib
An In-depth Technical Guide on the Molecular Structure of Ribociclib (B560063)
Issued: December 2025
Abstract
Ribociclib (marketed as Kisqali) is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] Its development marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5][6] This technical guide provides a comprehensive examination of the molecular structure of Ribociclib, its physicochemical properties, its mechanism of action at a molecular level, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Molecular and Physicochemical Properties
Ribociclib is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the ATP-binding pocket of CDK4 and CDK6.[7][8] The chemical name for Ribociclib is 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[9] The drug is often formulated as a succinate (B1194679) salt to improve its physicochemical properties.[3][10][11]
Core Structure
The core of the Ribociclib molecule is a pyrrolo[2,3-d]pyrimidine scaffold. This bicyclic system serves as the primary anchor within the kinase domain. Key substitutions on this core are responsible for its potency and selectivity:
-
A cyclopentyl group at the N7 position of the pyrrole (B145914) ring.
-
An aminopyridine linker attached to a piperazine ring at the C2 position.
-
A dimethylcarboxamide group at the C6 position.
Quantitative Data Summary
The fundamental properties of Ribociclib are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | [9] |
| Synonyms | LEE011, LEE-011, Kisqali | [9][12] |
| Molecular Formula | C₂₃H₃₀N₈O | [1][9][12][13] |
| Molecular Weight | 434.54 g/mol | [1][9][12][13] |
| CAS Number | 1211441-98-3 (free base) | [6][9][14] |
| Appearance | White to off-white solid | [6] |
| Solubility | Sparingly soluble in aqueous media; soluble in DMSO and ethanol (B145695) | [6] |
Mechanism of Action: The CDK4/6-Cyclin D-Rb Signaling Pathway
Ribociclib exerts its therapeutic effect by targeting the core machinery of the cell cycle. In many cancers, the cyclin D–CDK4/6–retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cellular proliferation.[7][15][16]
-
Activation: In the G1 phase of the cell cycle, mitogenic signals lead to the synthesis of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6.[2][15]
-
Phosphorylation: The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb).[1][7]
-
G1/S Transition: Phosphorylation of pRb causes it to release the E2F transcription factor.[2][15] Liberated E2F activates the transcription of genes necessary for the cell to transition from the G1 phase to the S (DNA synthesis) phase, committing the cell to division.[2][15]
-
Inhibition by Ribociclib: Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the kinase from phosphorylating pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The cell is consequently arrested in the G1 phase, and proliferation is halted.[1][7][9][16]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of Ribociclib have been quantified through biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for CDK4 and CDK6 compared to other kinases.
| Target | Ribociclib IC₅₀ (nM) | Palbociclib IC₅₀ (nM) | Abemaciclib IC₅₀ (nM) | Reference |
| CDK4/cyclin D1 | 10 | 9 - 11 | 2 | [3][4][17][18] |
| CDK6/cyclin D3 | 39 | 15 | 9.9 | [4][17][18] |
Note: IC₅₀ values can vary slightly based on assay conditions. The data presented provides a comparative overview of the three approved CDK4/6 inhibitors.
Experimental Methodologies
The characterization of Ribociclib's structure and function relies on a suite of advanced analytical and biological techniques.
Structural Elucidation
X-ray Crystallography This technique is used to determine the precise three-dimensional atomic structure of a molecule, including how it binds to its target protein.
-
Protocol:
-
Crystallization: The target molecule (e.g., Ribociclib succinate salt or the CDK6-Ribociclib complex) is purified and induced to form a highly ordered single crystal.[11][19]
-
Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[11][19]
-
Structure Solution: The diffraction pattern is computationally processed to generate an electron density map of the molecule.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. The final structure provides detailed information on bond lengths, angles, and intermolecular interactions. The co-crystal structure of Ribociclib with CDK6 has been resolved at 2.37 Å.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure of small molecules in solution and is particularly useful for confirming identity and characterizing impurities or degradation products.[21]
-
Protocol:
-
Sample Preparation: A small amount of Ribociclib is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei (typically ¹H or ¹³C) is recorded as a function of frequency.
-
Spectral Analysis: The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow chemists to deduce the molecular structure and connectivity of atoms.
-
Functional and In Vitro Characterization
In Vitro Kinase Assay This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. It is the primary method for determining IC₅₀ values.
-
Protocol:
-
Reagent Preparation: Purified, active CDK4/cyclin D1 or CDK6/cyclin D3 enzyme is prepared in assay buffer. A specific substrate (e.g., a peptide derived from Rb protein) and ATP are also prepared.
-
Compound Dilution: Ribociclib is serially diluted to create a range of concentrations.
-
Reaction Incubation: The enzyme, substrate, ATP, and varying concentrations of Ribociclib are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 37°C) for a set time.
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured (less ATP means higher kinase activity).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability or proliferation, assessing the downstream effect of G1 arrest.[22][23]
-
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are plated in 96-well plates and allowed to attach overnight.[22]
-
Drug Treatment: Cells are treated with serial dilutions of Ribociclib for a specified period (e.g., 72 hours).[22]
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[22]
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader. The intensity is directly proportional to the number of viable cells.
-
Cell Cycle Analysis by Flow Cytometry This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, G2/M), directly demonstrating the G1 arrest induced by Ribociclib.[22]
-
Protocol:
-
Cell Treatment: Cells are seeded and treated with Ribociclib for 24-48 hours.[22]
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.[22]
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI).[22] The amount of fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is plotted as a histogram. Cells in G1 have a 2n DNA content, while cells in G2/M have a 4n DNA content. Cells in S phase have an intermediate amount. The percentage of cells in each phase is calculated, revealing the accumulation of cells in G1 after treatment.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ribociclib Succinate | C27H36N8O5 | CID 57334219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. biocompare.com [biocompare.com]
- 13. GSRS [precision.fda.gov]
- 14. schd-shimadzu.com [schd-shimadzu.com]
- 15. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 17. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Crystal structure of ribociclib hydrogen succinate, (C23H31N8O)(HC4H4O4) | Powder Diffraction | Cambridge Core [cambridge.org]
- 20. rcsb.org [rcsb.org]
- 21. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Ribociclib's Impact on the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribociclib (B560063), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] Beyond its well-established role in arresting the cell cycle of cancer cells, a growing body of evidence reveals that ribociclib exerts a profound influence on the complex ecosystem of the tumor microenvironment (TME). This guide provides a comprehensive technical overview of the multifaceted effects of ribociclib on the TME, including its immunomodulatory properties, impact on stromal cells, and the underlying signaling pathways. Quantitative data from key preclinical and clinical studies are summarized, detailed experimental protocols are provided, and critical biological pathways and workflows are visualized to offer a detailed resource for researchers and drug development professionals.
Core Mechanism of Action: Cell Cycle Arrest
Ribociclib's primary mechanism of action is the inhibition of CDK4 and CDK6, key regulators of the cell cycle. In cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[3] Ribociclib restores cell cycle control by preventing the phosphorylation of Rb, which in turn keeps the transcription factor E2F sequestered, blocking the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3][4][5]
Signaling Pathway: CDK4/6 Inhibition
Caption: Ribociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Immunomodulatory Effects of Ribociclib
Recent studies have highlighted that CDK4/6 inhibitors, including ribociclib, have significant immunomodulatory effects that may contribute to their therapeutic efficacy. These effects span both the innate and adaptive immune systems.
Impact on T-Lymphocytes
Ribociclib treatment has been shown to favorably alter the T-cell landscape within the TME. One of the key effects is the reduction of immunosuppressive regulatory T-cells (Tregs).
-
Reduction of Regulatory T-cells (Tregs): Preclinical and clinical studies have demonstrated that CDK4/6 inhibitors can decrease the proliferation of Tregs.[4] In the RIBECCA trial, a decrease in Treg cell frequencies in peripheral blood was observed after 12 weeks of ribociclib treatment and was associated with treatment response.[4]
-
Activation of Effector T-cells: While some studies suggest CDK4/6 inhibitors can inhibit T-cell proliferation, they have also been shown to enhance tumor infiltration and effector T-cell activation.[6]
Enhancement of Antigen Presentation
Preclinical evidence suggests that ribociclib can enhance the presentation of tumor antigens to T-cells, thereby promoting an anti-tumor immune response. This is thought to occur through the upregulation of genes encoding Major Histocompatibility Complex (MHC) class I molecules on tumor cells.
However, clinical data from the CORALLEEN trial presents a more complex picture. In this study of luminal B breast cancer, ribociclib treatment was associated with a downregulation of gene expression signatures (GES) associated with antigen-presenting cells (APCs) and the innate immune system.[7][8][9] This contrasts with the increased expression of these signatures seen post-chemotherapy.[7][8][9] These findings suggest that the immunological effects of ribociclib may be context-dependent and vary by tumor subtype.[7][8]
Modulation of Myeloid Cells
The myeloid cell compartment, including neutrophils and macrophages, is another component of the TME influenced by ribociclib. Preliminary data from a study investigating the comparative effects of different CDK4/6 inhibitors showed that treatment led to a reduction in absolute neutrophil counts (ANCs) and absolute monocyte counts (AMCs).[10] Specifically, ANCs were reduced by 53% and AMCs by 55%, while absolute lymphocyte counts were less affected (21% reduction).[10]
Quantitative Data on Immunomodulatory Effects
| Parameter | Study/Model | Effect of Ribociclib | Quantitative Change | Reference |
| Treg Frequency | RIBECCA Trial (HR+ Breast Cancer Patients) | Decrease in peripheral blood | Associated with treatment response (specific percentage not stated) | [4] |
| Gene Expression Signatures (GES) for APCs and Innate Immunity | CORALLEEN Trial (Luminal B Breast Cancer) | Downregulation | Decreased expression post-ribociclib vs. increased expression post-chemotherapy | [7][8][9] |
| Absolute Neutrophil Count (ANC) | Comparative study of CDK4/6i (Metastatic HR+ BC) | Reduction | 53% reduction | [10] |
| Absolute Monocyte Count (AMC) | Comparative study of CDK4/6i (Metastatic HR+ BC) | Reduction | 55% reduction | [10] |
| Absolute Lymphocyte Count (ALC) | Comparative study of CDK4/6i (Metastatic HR+ BC) | Reduction | 21% reduction | [10] |
Impact on Cytokine Profile
Ribociclib can also modulate the cytokine milieu within the TME. A study analyzing circulating cytokines in metastatic breast cancer patients treated with ribociclib plus endocrine therapy identified a potential link between cytokine levels and treatment resistance.
-
Interleukin-8 (IL-8): Baseline plasma levels of IL-8 were significantly lower in patients who responded to treatment compared to those who did not (p = 0.025).[11]
-
Cytokine Clusters and Progression-Free Survival (PFS): Hierarchical clustering of patients based on the levels of eight cytokines (IL-2, IL-4, IL-8, IL-10, IL-12, IL-15, IL-21, and CXCL-10) at baseline identified a patient cluster with higher levels of IL-2, IL-8, IL-10, IL-12, and CXCL-10 that had a significantly shorter PFS (p = 0.006).[11]
These findings suggest that the baseline cytokine profile may be predictive of response to ribociclib and that targeting certain cytokine pathways could be a strategy to overcome resistance.
Quantitative Data on Cytokine Levels and Ribociclib Response
| Cytokine | Patient Group | Observation | p-value | Reference |
| IL-8 (baseline) | Responders vs. Non-responders | Lower in responders | 0.025 | [11] |
| Cytokine Cluster (IL-2, IL-8, IL-10, IL-12, CXCL-10) | High vs. Low Levels | Higher levels associated with shorter PFS | 0.006 | [11] |
Influence on the Stromal Microenvironment
The TME is not solely composed of immune cells; the stromal compartment, including the bone microenvironment and cancer-associated fibroblasts (CAFs), plays a crucial role in tumor progression and treatment response.
The Bone Microenvironment
In breast cancer, the bone is a frequent site of metastasis. A preclinical study compared the effects of ribociclib, palbociclib (B1678290), and abemaciclib (B560072) on the bone microenvironment.
-
Osteoblasts (OBs): While higher doses of palbociclib and abemaciclib reduced osteoblast viability, ribociclib did not show any cytotoxic effects at clinically relevant doses.[8][12] This suggests that ribociclib may be better at preserving bone integrity.[8][12]
-
Osteoclasts (OCs): All three CDK4/6 inhibitors demonstrated similar inhibitory effects on osteoclast differentiation and the expression of bone resorption markers without affecting OC viability.[8][13][14]
-
Anti-tumor Effect in Co-culture: In a co-culture model of breast cancer cells and osteoblasts, ribociclib and abemaciclib showed a higher anti-proliferative effect compared to palbociclib.[8][12]
Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and are known to contribute to tumor growth, invasion, and drug resistance.[15] While the direct effects of ribociclib on CAFs are an area of ongoing research, the interplay between cancer cells and CAFs is critical in shaping the TME.[15] Further studies are needed to elucidate how ribociclib might modulate CAF activity and their pro-tumorigenic functions.
Key Experimental Protocols
CORALLEEN Trial: Gene Expression Analysis
-
Objective: To evaluate the biological and clinical activity of neoadjuvant ribociclib plus letrozole (B1683767) versus chemotherapy in luminal B breast cancer.[16]
-
Patient Cohort: 106 postmenopausal women with operable HR+/HER2-negative, luminal B breast cancer were randomized 1:1.[7][16]
-
Treatment Arms:
-
Ribociclib (600 mg/day, 3 weeks on/1 week off) + Letrozole (2.5 mg/day) for six 28-day cycles.[16][17]
-
Chemotherapy: Doxorubicin (60 mg/m²) and cyclophosphamide (B585) (600 mg/m²) every 21 days for four cycles, followed by weekly paclitaxel (B517696) (80 mg/m²) for 12 weeks.[16][17]
-
-
Sample Collection: Tumor biopsies were collected at baseline, day 15 of treatment, and at the time of surgery.[16][18]
-
Methodology: RNA Sequencing:
-
A total of 257 samples were analyzed.[6]
-
RNA sequencing was performed using the Illumina TruSeq Stranded Total RNA with Ribo-Zero Gold kit.[6]
-
Sequencing was conducted on a MiSeq in TGL (Sequencer NovaSeq S4/PE/100x).[6]
-
Gene expression signatures (GES) were analyzed to assess changes in immune cell populations and signaling pathways.
-
Experimental Workflow: CORALLEEN Trial
Caption: Workflow of the CORALLEEN trial for sample collection and analysis.
In Vitro Analysis of Ribociclib on Breast Cancer Cell Lines
-
Objective: To determine the effect of ribociclib on the expression of genes in the CDK4/6-USP51 signaling pathway.[19][20]
-
Cell Lines: MDA-MB-231 and MCF-7 breast cancer cell lines.[19]
-
Culture Conditions: Cells were cultured in DMEM-F12 medium.[19]
-
Methodology: Cytotoxicity Assay (MTT):
-
To determine the IC50 of ribociclib, cells were treated with varying concentrations of the drug.
-
Cell viability was measured using the MTT assay.
-
-
Methodology: Quantitative Real-Time PCR (qRT-PCR):
Conclusion and Future Directions
Ribociclib's therapeutic efficacy extends beyond direct cell cycle arrest of tumor cells to a complex modulation of the tumor microenvironment. It reshapes the immune landscape, alters the cytokine milieu, and interacts with the stromal components of the TME. While preclinical studies often point towards an immune-stimulatory effect, clinical data, such as from the CORALLEEN trial, highlight the context-dependent nature of these immunomodulatory actions.
Future research should focus on:
-
Dissecting the context-dependency of ribociclib's immune effects: Understanding why ribociclib appears to have immune-activating effects in some models but not in others (e.g., luminal B breast cancer) is crucial for patient stratification and the design of effective combination therapies.
-
Elucidating the impact on CAFs and the extracellular matrix: The role of ribociclib in modulating the stromal compartment is an under-investigated area with significant therapeutic potential.
-
Optimizing combination strategies: A deeper understanding of ribociclib's effects on the TME will enable the rational design of combination therapies, for instance, with immune checkpoint inhibitors or agents targeting specific cytokine pathways, to overcome resistance and improve patient outcomes.
This in-depth guide provides a foundation for researchers and clinicians to further explore the intricate interplay between ribociclib and the tumor microenvironment, with the ultimate goal of harnessing these interactions for more effective cancer therapy.
References
- 1. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 2. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. RNA sequencing data of 257 samples from 106 patients with HR+/HER2- breast cancer treated with AC plus paclitaxel or letrozole plus ribociclib (SOLTI-1402 CORALLEEN trial) - EGA European Genome-Phenome Archive [ega-archive.org]
- 7. Cell-cycle inhibition and immune microenvironment in breast cancer treated with ribociclib and letrozole or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer-Associated Fibroblasts in Breast Cancer Treatment Response and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribociclib plus letrozole versus chemotherapy for postmenopausal women with hormone receptor-positive, HER2-negative, luminal B breast cancer (CORALLEEN): an open-label, multicentre, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. vjoncology.com [vjoncology.com]
- 19. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Off-Target Landscape of Ribociclib: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (B560063) (Kisqali®) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, leading to cell cycle arrest in the G1 phase and the suppression of tumor cell proliferation.[2] This targeted action has established Ribociclib as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy.[3]
While Ribociclib's on-target efficacy is well-documented, a comprehensive understanding of its off-target effects is crucial for predicting and managing potential adverse events, elucidating mechanisms of resistance, and identifying opportunities for novel therapeutic combinations. This technical guide provides a detailed overview of the known off-target effects of Ribociclib, focusing on both kinase and non-kinase-mediated activities. We present quantitative data from key selectivity profiling studies, detailed experimental protocols for the identification of off-target interactions, and visual representations of the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile of Ribociclib
The kinase selectivity of Ribociclib has been extensively evaluated using various methodologies, most notably KINOMEscan®, a competition-based binding assay. These studies consistently demonstrate that Ribociclib is a highly selective inhibitor of CDK4 and CDK6.
At concentrations relevant to its therapeutic activity (IC50 for CDK4/cyclin D1 is 0.01 μM and for CDK6/cyclin D3 is 0.039 μM), Ribociclib shows minimal interaction with other kinases.[1][3] However, at higher concentrations (e.g., 1 μM), a limited number of off-target kinases have been identified.
Quantitative Analysis of Off-Target Kinase Interactions
The following table summarizes the known off-target kinase interactions of Ribociclib based on available preclinical data. It is important to note that obtaining precise IC50 or Kd values for these weak interactions is often challenging and not always reported in the literature. The data presented here is compiled from KINOMEscan® profiling and chemoproteomics studies.
| Target Kinase | Assay Type | Ribociclib Concentration | Observed Interaction | Reference |
| On-Target | ||||
| CDK4/Cyclin D1 | Biochemical Assay | IC50: 10 nM | Potent Inhibition | [3] |
| CDK6/Cyclin D3 | Biochemical Assay | IC50: 39 nM | Potent Inhibition | [3] |
| Off-Target | ||||
| CDK9 | Chemoproteomics | Not specified | Identified as a target | [4] |
| TNK1 | Chemoproteomics | Not specified | Identified as a target | [4] |
| Off-target kinases from KINOMEscan® at 1 µM | KINOMEscan® | 1 µM | Binding observed | [3] |
Note: The specific off-target kinases from the KINOMEscan® at 1 µM are visually represented in the TREEspot™ diagram in the original publication by Kim et al. (2018), but a supplementary table with quantitative values was not available in the conducted search. The diagram indicates a very limited number of off-target interactions.
Non-Kinase Off-Target Effects: Proteasome Activation
Recent evidence suggests that CDK4/6 inhibitors, including Ribociclib, may exert biological effects through mechanisms independent of direct kinase inhibition. One such notable off-target effect is the activation of the 26S proteasome.
Studies using thermal proteome profiling (TPP) have shown that while palbociclib (B1678290), a structurally similar CDK4/6 inhibitor, does not directly bind to the proteasome, it induces its activation.[5] This activation is mediated by the disassociation of the proteasome-inhibiting scaffold protein, ECM29.[5][6] Ribociclib has been observed to induce a similar, albeit less potent, proteasomal activation.[5] This indirect mechanism suggests a novel aspect of the cellular response to CDK4/6 inhibition that may contribute to therapeutic outcomes and cellular senescence.[7]
Experimental Protocols
A detailed understanding of the methodologies used to identify off-target effects is essential for the critical evaluation of the data and for the design of future studies. Below are detailed protocols for the two key experimental approaches discussed in this guide: KINOMEscan® and Thermal Proteome Profiling.
KINOMEscan® Selectivity Profiling
The KINOMEscan® assay is a competition-based binding assay used to quantify the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[8]
Detailed Protocol:
-
Kinase-Ligand Interaction: A proprietary, immobilized ligand is used to capture kinases from a panel (e.g., 468 kinases).
-
Compound Incubation: The test compound (e.g., Ribociclib) is incubated at a specified concentration (e.g., 1 µM) with the kinase panel and the immobilized ligand. A DMSO control is run in parallel.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of each kinase.
-
Washing: Unbound kinases and the test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using primers specific to the DNA tag on each kinase.
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger binding of the test compound. "Hits" are typically defined as compounds that result in <35% of the kinase remaining bound.[3]
Thermal Proteome Profiling (TPP)
TPP is a mass spectrometry-based technique used to identify the cellular targets of a drug by measuring changes in protein thermal stability upon drug binding.[9][10]
Principle: Drug binding typically stabilizes a protein, increasing its melting temperature (Tm). TPP measures the Tm of thousands of proteins simultaneously in the presence and absence of a drug. An increase in a protein's Tm suggests a direct or indirect interaction with the drug.[5]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF7 breast cancer cells) and treat with the test compound (e.g., Ribociclib) or vehicle control (e.g., DMSO).
-
Heating: Aliquots of the cell lysate are heated to a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: The heated lysates are subjected to ultracentrifugation to pellet the denatured, aggregated proteins. The supernatant containing the soluble proteins is collected.
-
Protein Digestion and Labeling: The proteins in the supernatant are digested into peptides, typically with trypsin. The peptides from each temperature point are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed quantitative proteomics.[10][11]
-
LC-MS/MS Analysis: The labeled peptides are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each protein at each temperature is determined from the TMT reporter ion intensities. Melting curves are generated for each protein, and the Tm is calculated. A significant shift in the Tm between the drug-treated and control samples indicates a potential target.[5]
Signaling Pathways Implicated by Off-Target Effects
While the off-target kinase interactions of Ribociclib are weak, they may still have biological consequences, particularly at higher drug concentrations. The non-kinase-mediated activation of the proteasome also has important downstream effects.
Potential Consequences of Off-Target Kinase Inhibition
-
CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a critical role in regulating gene transcription.[12] Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and can induce apoptosis in cancer cells.[12][13]
-
TNK1 (Thirty-eight-negative kinase 1): TNK1 is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[14] Dysregulation of TNK1 has been implicated in some cancers, and its inhibition can suppress tumor growth.[2][15]
Ribociclib-Induced Proteasome Activation Pathway
The indirect activation of the proteasome by Ribociclib represents a significant off-target effect with potential therapeutic implications.
This pathway suggests that Ribociclib, likely through an unidentified intermediate, leads to the release of the inhibitory protein ECM29 from the 26S proteasome.[5][6] The resulting activation of the proteasome enhances the degradation of cellular proteins, a process that has been linked to the induction of cellular senescence.[7]
Conclusion
Ribociclib is a highly selective CDK4/6 inhibitor with a well-defined on-target mechanism of action. Its off-target kinase activity is minimal at therapeutic concentrations, though weak interactions with kinases such as CDK9 and TNK1 have been reported at higher concentrations. A notable non-kinase off-target effect is the indirect activation of the proteasome, which may contribute to the drug's overall therapeutic effect, including the induction of cellular senescence.
A thorough understanding of these off-target effects, facilitated by robust experimental methodologies like KINOMEscan® and Thermal Proteome Profiling, is paramount for the continued safe and effective use of Ribociclib. Further research into the downstream consequences of these off-target interactions will undoubtedly provide deeper insights into the complex cellular response to this important anticancer agent and may unveil new avenues for therapeutic intervention.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput and Deep-proteome Profiling by 16-plex Tandem Mass Tag Labeling Coupled with Two-dimensional Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ribociclib in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribociclib (B560063) (Kisqali®, LEE011) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest.[3][4] This targeted activity makes Ribociclib a key therapeutic agent in cancers where the cyclin D-CDK4/6-Rb pathway is dysregulated, particularly in hormone receptor-positive (HR+) breast cancer.[2][5] Xenograft mouse models are indispensable tools for the preclinical evaluation of Ribociclib's efficacy, pharmacokinetics, and pharmacodynamics, both as a single agent and in combination therapies.[6][7] These models allow for the in vivo assessment of antitumor activity in a controlled experimental setting.
Mechanism of Action: The CDK4/6-Rb Pathway
Ribociclib targets the core machinery of the cell cycle. In normal and cancerous cells, progression through the G1 phase is driven by the complex formed between cyclin D and CDK4 or CDK6.[3][8] This complex phosphorylates and inactivates the Rb tumor suppressor protein.[9] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and entry into the S phase.[2] When Rb is phosphorylated by the cyclin D-CDK4/6 complex, it releases E2F, allowing for the transcription of target genes and subsequent cell cycle progression.[3][8] Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity and preventing Rb phosphorylation, thus maintaining the G1/S checkpoint and inducing cell cycle arrest.[4]
Caption: Simplified signaling pathway of CDK4/6 inhibition by Ribociclib.
Data Presentation: Ribociclib Dosage and Efficacy in Xenograft Models
The following tables summarize quantitative data from various preclinical studies using Ribociclib in xenograft mouse models.
Table 1: Single-Agent Ribociclib Administration and Efficacy
| Tumor Type | Cell Line/Model | Mouse Strain | Ribociclib Dose (mg/kg) | Dosing Schedule | Efficacy Outcome | Reference |
| Renal Cell Carcinoma | 786-O | NOD/SCID | 50 | Oral gavage, daily | Mild tumor growth inhibition | [10] |
| BRAF-mutant Melanoma (Encorafenib-resistant) | Patient-Derived Xenograft (PDX) | N/A | 250 | Oral gavage, daily (in combination) | Overcame resistance, induced tumor regression | [7] |
| HR+ Breast Cancer | Patient-Derived Xenograft (PDX) | N/A | N/A | N/A | Single-agent activity in Rb-proficient models | [7] |
| HR+ Breast Cancer | Mouse Xenograft Models | N/A | N/A | N/A | Significant tumor growth inhibition | [6] |
Table 2: Combination Therapy with Ribociclib in Xenograft Models
| Tumor Type | Cell Line/Model | Combination Agent(s) | Ribociclib Dose (mg/kg) | Dosing Schedule | Efficacy Outcome | Reference |
| HR+ Breast Cancer | Patient-Derived Xenograft (PDX) | Letrozole (B1683767) | N/A | N/A | Increased tumor growth inhibition vs. single agents | [11][12] |
| HR+ Breast Cancer | Patient-Derived Xenograft (PDX) | Fulvestrant | N/A | N/A | Increased tumor growth inhibition vs. single agents | [6][11] |
| Endometrial Cancer | Patient-Derived Xenograft (PDX) | Letrozole | 400 (human equivalent) | Oral, daily | Slower tumor proliferation and survival benefit in 2/3 models | [13] |
| Renal Cell Carcinoma | 786-O | 5-FU or IFN-α | 50 | Oral gavage, daily | Almost complete inhibition of tumor growth | [10] |
| BRAF-mutant Melanoma (Encorafenib-resistant) | Patient-Derived Xenograft (PDX) | Encorafenib (5 mg/kg) | 250 | Oral gavage, daily | Re-challenge with combination led to tumor regression | [7] |
Experimental Protocols
Protocol 1: General Workflow for a Ribociclib Xenograft Study
This protocol outlines the key steps for evaluating the efficacy of Ribociclib in a subcutaneous xenograft mouse model.
Caption: A typical experimental workflow for a Ribociclib xenograft study.
Protocol 2: Detailed Methodology for Ribociclib Efficacy Study
1. Cell Line and Animal Models
-
Cell Lines: Select appropriate cancer cell lines with an intact Rb pathway. HR+ breast cancer cell lines (e.g., MCF-7) are commonly used.[14] For patient-derived xenograft (PDX) models, tumor fragments are obtained from consenting patients and implanted into mice.[13][15]
-
Animals: Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.[10] Animals should be 6-8 weeks old at the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
2. Xenograft Establishment
-
Culture selected cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium (e.g., DMEM) or a mixture with Matrigel (e.g., 1:1 ratio) to enhance tumor take rate.[14]
-
Subcutaneously inject 1 x 10⁶ to 7 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[10][14]
-
Monitor mice regularly for tumor formation.
3. Drug Preparation and Formulation
-
Ribociclib is typically administered orally. It can be formulated as a suspension in a suitable vehicle. A common vehicle for CDK4/6 inhibitors is a 10 mmol/L sodium lactate (B86563) buffer (pH 4).[14] Another option is a solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Prepare the formulation fresh daily or as stability data permits. Ensure the suspension is homogenous by vortexing or stirring before each administration.
4. Treatment and Monitoring
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, Ribociclib alone, combination therapy).[10] Typical group sizes are 6-10 mice.[10]
-
Administer Ribociclib via oral gavage at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., daily for 21 days, followed by 7 days off, or continuous daily dosing).[10][14][16] The recommended clinical starting dose is 600 mg daily on a 3-weeks-on/1-week-off schedule.[6][11]
-
Measure tumor dimensions with digital calipers two to three times per week.[17][18] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[17][18]
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity (e.g., changes in posture, activity, or fur).[10] Common adverse effects of Ribociclib in clinical settings include neutropenia and hepatotoxicity.[19][20]
5. Endpoint and Data Analysis
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration.[21] Euthanize animals according to institutional guidelines.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., immunohistochemistry for pRb and Ki67 to confirm target engagement and anti-proliferative effects).[6]
-
Efficacy Metrics:
-
Tumor Growth Inhibition (TGI): Calculate as a percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
T/C Ratio: The ratio of the mean tumor volume of the treated group to the control group at a specific time point.[17]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and other metrics between treatment groups. Plot mean tumor volume ± SEM over time for each group.
Conclusion
The use of Ribociclib in xenograft mouse models is a critical step in preclinical cancer research. These models provide a robust platform to assess the in vivo efficacy, establish dose-response relationships, and explore synergistic combinations with other anti-cancer agents.[6][7][10] The protocols and data presented here offer a comprehensive guide for researchers to design and execute rigorous preclinical studies, ultimately contributing to the development of more effective cancer therapies. Adherence to detailed methodologies and careful monitoring are paramount to generating reliable and reproducible data.
References
- 1. scilit.com [scilit.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. novartis.com [novartis.com]
- 13. Phase II trial of ribociclib and letrozole in patients with relapsed oestrogen receptor-positive ovarian or endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Ribociclib for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Ribociclib-induced liver injury: a case report [frontiersin.org]
- 21. sites.math.duke.edu [sites.math.duke.edu]
Application Notes and Protocols for In Vivo Ribociclib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ribociclib (B560063), a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in preclinical in vivo animal studies. The following protocols and data have been compiled from various scientific publications to assist in the design and execution of robust in vivo experiments.
Introduction
Ribociclib (formerly LEE011) is an orally bioavailable small molecule that targets the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition of the cell cycle. By inhibiting CDK4 and CDK6, ribociclib prevents the phosphorylation of Rb, leading to cell cycle arrest in Rb-proficient tumor cells. This mechanism has shown significant anti-tumor activity in various preclinical cancer models, particularly in hormone receptor-positive (HR+) breast cancer. These notes provide essential information on dosage, formulation, and administration for in vivo studies.
Signaling Pathway
Ribociclib targets the Cyclin D-CDK4/6-Rb pathway. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib's inhibition of CDK4/6 restores the tumor-suppressing function of the Rb protein.
Caption: Ribociclib's mechanism of action in the CDK4/6-Rb signaling pathway.
Quantitative Data Summary
The following tables summarize ribociclib dosages and their effects in various in vivo animal models as reported in the literature.
Table 1: Ribociclib Dosage in Rodent Xenograft and PDX Models
| Cancer Type | Animal Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Observed Effects |
| Mantle Cell Lymphoma | Rat | 10, 75, 150 | Oral Gavage | Once daily for 5 days | Dose-proportional drug exposure and >90% inhibition of Rb phosphorylation at 75 and 150 mg/kg. |
| BRAF-mutant Melanoma | Mouse | Clinically relevant doses | Oral | Daily | Combination with encorafenib (B612206) prevented or delayed resistance. |
| Neuroblastoma | Mouse | Not specified | Not specified | Not specified | Efficacious in vivo. |
| Malignant Rhabdoid Tumor | Mouse | Not specified | Not specified | Not specified | Efficacious in vivo. |
| HR+ Breast Cancer | Mouse | Not specified | Not specified | Not specified | Significant tumor growth inhibition as a single agent and enhanced effect with letrozole (B1683767) or fulvestrant. |
| Medulloblastoma (G3MB) | Mouse | 100, 200 | Oral Gavage | Continuous daily or days 1-21 of a cycle | Slowed tumor progression and increased survival in combination with gemcitabine. |
| Medulloblastoma | Mouse | 100 | Oral | Daily | Clinically relevant dose. |
Experimental Protocols
Drug Formulation and Administration
Objective: To prepare ribociclib for oral administration in animal models.
Materials:
-
Ribociclib succinate (B1194679) (or free base equivalent)
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water
Procedure:
-
Calculate the required amount of ribociclib based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.
-
Weigh the calculated amount of ribociclib and suspend it in the 0.5% methylcellulose vehicle.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Administer the formulation to the animals via oral gavage at the specified volume. A typical administration volume for mice is 10 mL/kg.
Note: Ribociclib succinate is a weak base with solubility decreasing at higher pH. The use of a suspension in methylcellulose is a common and effective method for oral delivery in preclinical studies.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of ribociclib in a xenograft model.
Application of Ribociclib in Combination with Other Therapies: Application Notes and Protocols
Introduction
Ribociclib (B560063) is a highly specific inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), key proteins that regulate the cell cycle.[1] By blocking CDK4/6, Ribociclib prevents the progression of cells from the G1 (growth) phase to the S (DNA synthesis) phase, thereby inhibiting tumor cell proliferation.[1] It has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, particularly when combined with endocrine therapy.[1][2] However, the development of resistance and the activation of compensatory signaling pathways are significant clinical challenges.[1][3][4] This has led to extensive research into combining Ribociclib with other targeted agents to enhance efficacy, overcome resistance, and expand its application to other cancer types.
These application notes provide an overview of key combination strategies for Ribociclib, supported by quantitative data from pivotal clinical and preclinical studies. Detailed protocols for foundational experimental procedures are also included to aid researchers in designing and executing their studies.
Application Note 1: Ribociclib in Combination with Endocrine Therapy
Clinical Application: First-line and adjuvant treatment for HR+, HER2- advanced or early-stage breast cancer.
Rationale: Endocrine therapies, such as aromatase inhibitors (e.g., letrozole) or selective estrogen receptor degraders (e.g., fulvestrant), work by blocking the estrogen receptor signaling that drives the growth of HR+ breast cancer. The CDK4/6 pathway is a critical downstream component of ER signaling. Therefore, the dual inhibition of both pathways with Ribociclib and endocrine therapy provides a synergistic and more potent anti-tumor effect.[1][2]
Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression
The diagram below illustrates the canonical CDK4/6-Retinoblastoma (Rb) pathway. In HR+ breast cancer, estrogen signaling promotes the formation of the Cyclin D-CDK4/6 complex. This complex phosphorylates the Rb protein, releasing the transcription factor E2F to initiate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Ribociclib directly inhibits the kinase activity of the CDK4/6 complex, maintaining Rb in its active, hypophosphorylated state and enforcing a G1 cell cycle arrest.
Data Presentation: Clinical Trial Outcomes
The combination of Ribociclib with endocrine therapy has consistently demonstrated superior outcomes compared to endocrine therapy alone in numerous Phase III clinical trials.
Table 1: Efficacy of Ribociclib plus Endocrine Therapy in Advanced/Metastatic Breast Cancer
| Trial | Patient Population | Combination Therapy | Control | Median PFS (months) | Median OS (months) | ORR (%) |
|---|---|---|---|---|---|---|
| MONALEESA-2 [5][6] | Postmenopausal, 1st Line | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 | Not Reached (vs. 51.4 in PBO) | 54.5 |
| MONALEESA-7 [1] | Pre/Perimenopausal, 1st Line | Ribociclib + Goserelin + NSAI/Tamoxifen | Placebo + Goserelin + NSAI/Tamoxifen | 23.8 | 58.7 | 51.0 |
| MONALEESA-3 [2] | Postmenopausal, 1st/2nd Line | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 | 53.7 | 41.0 |
| RIGHT Choice [7][8] | Pre/Perimenopausal, Aggressive Disease | Ribociclib + Endocrine Therapy | Combination Chemotherapy | 24.0 | Not Reached | 65.2 |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate (in patients with measurable disease); NSAI: Non-steroidal Aromatase Inhibitor.
Table 2: Efficacy of Adjuvant Ribociclib in Early-Stage Breast Cancer
| Trial | Patient Population | Combination Therapy | Control | 3-Year iDFS Rate (%) | 4-Year iDFS Rate (%) |
|---|---|---|---|---|---|
| NATALEE [1][9][10] | Stage II/III HR+/HER2- | Ribociclib + NSAI | NSAI Alone | 90.4 | 88.5 |
iDFS: Invasive Disease-Free Survival; NSAI: Non-steroidal Aromatase Inhibitor.
Application Note 2: Ribociclib with PI3K/AKT/mTOR Pathway Inhibitors
Clinical Application: Investigational strategy for overcoming resistance to CDK4/6 inhibitors and for other cancer types with co-activation of cell cycle and PI3K pathways.
Rationale: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in cancer and is a known mechanism of resistance to endocrine therapy and CDK4/6 inhibition.[2][4][5] Preclinical data strongly suggest that co-inhibition of CDK4/6 and the PI3K/AKT/mTOR pathway can lead to synergistic anti-tumor effects and may re-sensitize resistant tumors.[11][12][13][14]
Signaling Pathway: Crosstalk and Dual Inhibition
This diagram illustrates the rationale for combining Ribociclib with a PI3K inhibitor (like Alpelisib) or an mTOR inhibitor (like Everolimus). Activation of growth factor receptors can trigger both the RAS/MAPK pathway (leading to Cyclin D expression) and the PI3K/AKT/mTOR pathway. Hyperactivation of the PI3K pathway can act as an escape mechanism when the CDK4/6 pathway is blocked. Dual blockade targets both axes of proliferation and survival signaling.
Data Presentation: Preclinical and Clinical Combination Data
Table 3: Preclinical Efficacy of Ribociclib plus Alpelisib in Colorectal Cancer (CRC) Cell Lines [11][15]
| Cell Line | Mutational Status | Treatment | Effect |
|---|---|---|---|
| Caco-2 | PIK3CA/KRAS wild-type | Combination | Synergistic anti-proliferative effect |
| LS1034 | KRAS-mutated | Combination | Synergistic anti-proliferative effect |
| SNUC4 | PIK3CA-mutated | Combination | Synergistic anti-proliferative effect |
| DLD-1 | PIK3CA/KRAS-mutated | Combination | Synergistic anti-proliferative effect |
In vivo xenograft models using Caco-2, LS1034, and SNUC4 cells also showed a significant reduction in tumor growth with the combination therapy compared to single agents.[11][15]
Table 4: Clinical Efficacy of Ribociclib plus Everolimus and Exemestane in HR+, HER2- Advanced Breast Cancer
| Trial | Patient Population | Treatment | Recommended Phase II Dose (Ribociclib / Everolimus) | Clinical Benefit Rate at 24 weeks (%) | Median PFS (months) |
|---|---|---|---|---|---|
| TRINITI-1 [4] | Progressed on CDK4/6i + ET | Ribociclib + Everolimus + Exemestane | N/A | 41 | 5.7 |
| Phase Ib (NCT02154776) [14] | Postmenopausal, ET-resistant | Ribociclib + Everolimus + Exemestane | 300 mg / 2.5 mg daily | Not Reported | 5.6 |
These trials demonstrate that targeting the mTOR pathway after progression on a CDK4/6 inhibitor is a viable strategy with clinical activity.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of Ribociclib in combination with another agent on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Ribociclib and other compound(s) of interest, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)[16]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Ribociclib and the combination agent in culture medium. A two-dimensional matrix of concentrations is required to assess synergy.
-
Remove the medium and add 100 µL of medium containing the drug dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use software (e.g., GraphPad Prism) to plot dose-response curves, determine IC50 values, and calculate synergy using models such as the Bliss independence or Chou-Talalay method.
Workflow for In Vitro Combination Studies
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels within signaling pathways (e.g., p-Rb, p-AKT) following drug treatment.[13]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[18]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH). Compare protein levels between different treatment groups.[19]
Protocol 3: In Vivo Xenograft Mouse Model
This protocol describes the use of cell-derived xenografts (CDX) or patient-derived xenografts (PDX) to evaluate the efficacy of Ribociclib combinations in a living organism.[20][21][22]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cells or PDX tumor fragments
-
Matrigel (optional, for CDX)
-
Surgical tools for implantation
-
Drug formulations for oral gavage or other administration routes
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell/Tumor Implantation:
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Ribociclib alone, Agent X alone, Combination).
-
Administer drugs according to the desired schedule and route (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Tissue Harvest: At the end of the study, euthanize the mice and harvest tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth inhibition between groups.
Workflow for In Vivo Combination Studies
References
- 1. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Ribociclib Plus Endocrine Therapy vs Combination Chemotherapy for Patients With Breast Cancer Focus on Those in Visceral Crisis - The ASCO Post [ascopost.com]
- 9. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. mdpi.com [mdpi.com]
- 12. Item - Synergistic effects of the combination of Alpelisib (PI3K inhibitor) and Ribociclib (CDK4/6 inhibitor) in preclinical colorectal cancer models - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase Ib Dose-escalation/Expansion Trial of Ribociclib in Combination With Everolimus and Exemestane in Postmenopausal Women with HR+, HER2− Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 22. dovepress.com [dovepress.com]
Application Notes and Protocols: Determination of Ribociclib IC50 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (B560063) (LEE011) is an orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition by ribociclib leads to cell cycle arrest at the G1 phase, thereby impeding cancer cell proliferation.[2][3] Ribociclib has demonstrated significant therapeutic potential, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a drug. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation.[5] Determining the IC50 of ribociclib across a panel of cancer cell lines is fundamental for preclinical assessment, understanding its spectrum of activity, and identifying potential biomarkers of sensitivity or resistance.
This document provides detailed protocols for determining the IC50 of ribociclib in various cancer cell lines using common cell viability assays. Additionally, it includes methods for elucidating its mechanism of action through western blotting and cell cycle analysis.
Ribociclib's Mechanism of Action: The CDK4/6-Rb Pathway
Ribociclib selectively inhibits CDK4 and CDK6.[6] In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division.[7] CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma protein (pRb).[8] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[9] By inhibiting CDK4/6, ribociclib prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state.[10] This maintains the pRb-E2F complex, thereby blocking cell cycle progression and inducing a G1 arrest.[11][12]
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 11. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Ribociclib-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action involves binding to the ATP-binding sites of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2] This G1 arrest halts cell proliferation and can subsequently induce apoptosis, or programmed cell death, in cancer cells.[1][4] The cyclin D–CDK4/6–p16–Rb pathway is frequently disrupted in various cancers, making it a critical target for therapeutic intervention.[3] Measuring the extent of apoptosis induced by Ribociclib is crucial for evaluating its efficacy and understanding its anti-tumor activity.
This document provides detailed protocols for several common and robust methods to quantify Ribociclib-induced apoptosis in cancer cell lines.
Ribociclib's Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Ribociclib targets the core cell cycle machinery. By inhibiting CDK4/6, it blocks the phosphorylation of Rb, a key tumor suppressor. This prevents the release of the E2F transcription factor, halting the cell cycle in the G1 phase.[2] Prolonged G1 arrest can lead to cellular senescence or trigger the intrinsic apoptotic pathway, making it a key mechanism for its anti-cancer effects.[1][5]
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Application Note
The Annexin V assay is a standard method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity. Co-staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[6]
Quantitative Data Summary
| Cell Line | Ribociclib Conc. (µM) | Treatment Duration (h) | Apoptosis (%) (Annexin V+) | Fold Increase vs. Control | Reference |
| MDA-MB-231 | 0 | 72 | 9.95 | - | [4] |
| MDA-MB-231 | 2.5 | 72 | 14.93 | 1.5x | [4] |
| MDA-MB-231 | 5.0 | 72 | 16.17 | 1.6x | [4] |
| MDA-MB-231 | 10.0 | 72 | 21.75 | 2.2x | [4] |
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cell cultures (adherent or suspension)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of Ribociclib (e.g., 0, 2.5, 5.0, 10.0 µM) for a specified duration (e.g., 72 hours).[4]
-
For adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells: Collect cells by centrifugation.
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use untreated cells to set the baseline for apoptotic and necrotic populations.[7]
-
Caspase-3/7 Activity Assay
Application Note
Caspases are a family of proteases that are critical executioners of apoptosis.[8] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[8][9] Caspase activity assays provide a quantitative measure of apoptosis induction. These assays typically use a specific peptide substrate (e.g., DEVD for Caspase-3/7) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.[8][10] Cleavage of the substrate by active caspases releases the reporter, which can be quantified spectrophotometrically.
Quantitative Data Summary
Note: Specific quantitative data for Ribociclib using this exact assay was not found in the provided search results. The table below is an illustrative example based on typical assay outputs.
| Cell Line | Ribociclib Conc. (µM) | Treatment Duration (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MCF-7 | 0 | 48 | 1.0 |
| MCF-7 | 5 | 48 | 2.5 |
| MCF-7 | 10 | 48 | 4.2 |
| MCF-7 | 20 | 48 | 6.8 |
Experimental Protocol: Colorimetric Caspase-3 Assay
Materials:
-
Colorimetric Caspase-3 Assay Kit (contains Cell Lysis Buffer, 2X Reaction Buffer, Caspase-3 Substrate (DEVD-pNA), DTT)
-
Treated and untreated cell cultures
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis by treating 2-5 x 10⁶ cells with Ribociclib.
-
Collect cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Mix gently.[10]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the fold-increase in Caspase-3 activity by comparing the results from treated samples with the level of the untreated control.
-
References
- 1. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. raybiotech.com [raybiotech.com]
Application Notes & Protocols: Utilizing CRISPR to Unravel Ribociclib Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the emergence of intrinsic and acquired resistance remains a major clinical challenge. CRISPR-Cas9 genome-editing technology provides a powerful tool to systematically interrogate the genetic drivers of Ribociclib resistance. This document provides detailed application notes and protocols for employing CRISPR-based screens to identify and validate genes and pathways implicated in Ribociclib resistance.
Data Presentation: Insights from a Kinome-Wide CRISPR Screen
A kinome-wide CRISPR/Cas9 screen was conducted to identify genes whose knockout confers resistance to CDK4/6 inhibitors. While this specific screen utilized palbociclib, the findings are highly relevant to understanding Ribociclib resistance due to their shared mechanism of action. The following table summarizes the top gene hits from the screen, ranked by their resistance score. A higher score indicates a greater enrichment of cells with knockout of that gene in the presence of the CDK4/6 inhibitor, suggesting a role in conferring resistance.
Table 1: Top Gene Hits from a Kinome-Wide CRISPR Screen for CDK4/6 Inhibitor Resistance [1][2]
| Gene | Description | Log Fold Change (Resistant vs. Sensitive) | p-value | Rank |
| MTOR | Mechanistic Target of Rapamycin | 3.2 | <0.001 | 1 |
| RICTOR | RPTOR Independent Companion of MTOR Complex 2 | 2.8 | <0.001 | 2 |
| RPS6KB1 | Ribosomal Protein S6 Kinase B1 | 2.5 | <0.001 | 3 |
| EIF4EBP1 | Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | 2.1 | <0.005 | 4 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 1.9 | <0.005 | 5 |
| AKT1 | AKT Serine/Threonine Kinase 1 | 1.7 | <0.01 | 6 |
| CDK2 | Cyclin Dependent Kinase 2 | 1.5 | <0.01 | 7 |
| CCNE1 | Cyclin E1 | 1.4 | <0.05 | 8 |
| E2F1 | E2F Transcription Factor 1 | 1.2 | <0.05 | 9 |
| RB1 | RB Transcriptional Corepressor 1 (Loss-of-function) | -2.5 | <0.001 | N/A (Sensitizer) |
Note: This data is representative and adapted from a study using palbociclib. The loss of RB1 is a known mechanism of resistance to CDK4/6 inhibitors, and its knockout would lead to depletion in a screen for genes that confer resistance, hence it is shown as a sensitizer.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Ribociclib Resistance Genes
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Ribociclib.
1. Cell Line Selection and Preparation:
- Select a Ribociclib-sensitive cancer cell line (e.g., MCF-7, T47D).
- Ensure the cell line stably expresses Cas9 nuclease. If not, transduce with a lentiviral vector expressing Cas9 and select for a stable, high-expressing population.
2. sgRNA Library and Lentivirus Production:
- Obtain a genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
- Amplify the sgRNA library plasmids.
- Produce a pooled lentiviral library by co-transfecting HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[3][4]
- Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
- Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
3. Lentiviral Transduction of Target Cells:
- Transduce the Cas9-expressing target cells with the pooled lentiviral sgRNA library at a low MOI (<0.5) to ensure that most cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure adequate library representation (at least 500-1000x coverage of the sgRNA library).
4. Antibiotic Selection:
- At 24-48 hours post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).[5][6]
- Determine the optimal antibiotic concentration through a kill curve prior to the screen.
- Collect a baseline cell population (Day 0) for genomic DNA extraction.
5. Ribociclib Treatment:
- Split the selected cell population into two groups: a control group treated with DMSO and an experimental group treated with Ribociclib.
- The concentration of Ribociclib should be empirically determined to provide sufficient selective pressure (e.g., IC50 to IC80).
- Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
6. Genomic DNA Extraction and NGS Library Preparation:
- Harvest cells from both the control and Ribociclib-treated populations at the end of the screen.
- Extract genomic DNA from the cell pellets.[7][8]
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[9][10]
- Prepare the PCR amplicons for next-generation sequencing (NGS).
7. Data Analysis:
- Align the NGS reads to the sgRNA library reference to determine the read count for each sgRNA.
- Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the Ribociclib-treated group compared to the control group.
- Rank the genes based on the statistical significance of the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual gene hits from the primary screen.
1. Individual Gene Knockout:
- Design 2-3 independent sgRNAs targeting each candidate gene.
- Clone the individual sgRNAs into a lentiviral vector.
- Produce lentivirus for each sgRNA and transduce the Cas9-expressing target cell line.
- Select for transduced cells and confirm gene knockout via Western blot or Sanger sequencing.
2. Cell Viability Assays:
- Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.
- Treat the cells with a dose-response range of Ribociclib for 72-96 hours.
- Assess cell viability using a suitable assay (e.g., CellTiter-Glo, crystal violet).
- Compare the IC50 values of Ribociclib between the knockout and control cell lines. A significant increase in the IC50 for a knockout line validates its role in conferring resistance.
3. Colony Formation Assays:
- Seed a low density of individual knockout and control cells in 6-well plates.
- Treat with a fixed concentration of Ribociclib.
- Allow cells to grow for 10-14 days, then stain with crystal violet and quantify colony formation. An increased ability to form colonies in the presence of Ribociclib indicates resistance.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Item - Supplementary Tables 2 -5 from A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. media.addgene.org [media.addgene.org]
- 4. protocols.io [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CRISPR Lentiviral Screening: Antibiotic Selection [merckmillipore.com]
- 7. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ribociclib in High-Throughput Screening
Introduction
Ribociclib (LEE011) is a highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are critical components of the cell cycle machinery, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][3] Ribociclib's primary mechanism of action is to block the phosphorylation of the Retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing a cytostatic effect.[1][4] High-throughput screening (HTS) assays are essential tools for identifying and characterizing CDK4/6 inhibitors like ribociclib, enabling large-scale screening of compound libraries and detailed investigation of drug efficacy and mechanism.
Mechanism of Action: The CDK4/6-Rb Pathway
In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[1][5] This active complex phosphorylates the Rb protein.[6][7] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for S-phase entry.[1][4] Upon phosphorylation by CDK4/6, Rb releases E2F, allowing the transcription of target genes (like Cyclin E) and committing the cell to DNA replication and division.[1] Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Ribociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (B560063), an orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), is a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its primary mechanism of action involves the disruption of the cell cycle, a fundamental process often dysregulated in cancer.[2][3] Ribociclib selectively targets the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[4][5] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to a G1 phase arrest and a subsequent halt in cellular proliferation.[2][5][6]
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle.[7] By staining cells with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be quantified.[8] This allows for the precise determination of the percentage of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases. This application note provides a detailed protocol for the analysis of Ribociclib-induced cell cycle arrest using flow cytometry.
Data Presentation
The following table summarizes the quantitative effects of Ribociclib on the cell cycle distribution of MCF-7 breast cancer cells. Treatment with Ribociclib leads to a significant accumulation of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, indicative of a G1 cell cycle arrest.
| Treatment | Cell Line | Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | MCF-7 | 72 hours | 61 | 27 | 12 |
| Ribociclib (Concentration not specified) | MCF-7 | 72 hours | 88 | 5 | 7 |
Data adapted from a study by Migliaccio et al. (2020). The specific concentration of Ribociclib used to generate this data was not detailed in the provided search results.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF-7 (or other relevant cancer cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ribociclib: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, sterile
-
Trypsin-EDTA: 0.25%
-
Ethanol (B145695): 70% (v/v) in deionized water, stored at -20°C
-
RNase A Solution: 100 µg/mL in PBS
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Centrifuge
-
Vortex mixer
-
Flow cytometer (equipped with a 488 nm laser)
-
Flow cytometry tubes
Step-by-Step Procedure
1. Cell Culture and Treatment
a. Seed MCF-7 cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest. Allow the cells to adhere overnight.
b. Prepare the desired concentrations of Ribociclib (e.g., 500 nM to 10 µM) by diluting the stock solution in a complete culture medium.[9] Also, prepare a vehicle control with the same concentration of DMSO as the highest Ribociclib concentration.
c. Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of Ribociclib or the vehicle control.
d. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
a. After the incubation period, aspirate the medium and wash the cells once with PBS.
b. Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
c. Neutralize the trypsin by adding 2 mL of complete culture medium.
d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
e. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
3. Cell Fixation
a. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.
b. Incubate the cells on ice for at least 30 minutes. For longer-term storage, cells can be kept at -20°C.
4. Cell Staining
a. Centrifuge the fixed cells at 500 x g for 5 minutes to form a pellet.
b. Carefully decant the ethanol without disturbing the cell pellet.
c. Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
d. Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution.
e. Incubate the cells at room temperature for 15-30 minutes, protected from light.
5. Flow Cytometry Analysis
a. Set up the flow cytometer, ensuring the use of a linear scale for the PI fluorescence channel.
b. Run the samples at a low flow rate to ensure high-quality data.
c. Collect data for a minimum of 10,000 single-cell events per sample.
d. For data analysis, first, create a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to gate on the singlet population and exclude cell doublets and aggregates.
e. From the singlet gate, generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
f. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Conclusion
This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by Ribociclib using flow cytometry. The provided protocols and diagrams offer a clear framework for researchers to investigate the cytostatic effects of this and other CDK4/6 inhibitors. Accurate and reproducible cell cycle analysis is essential for understanding the mechanism of action of such therapeutic agents and for the development of novel anti-cancer strategies.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ribociclib insolubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ribociclib (B560063) in a cell culture setting, with a specific focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ribociclib stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Ribociclib for in vitro experiments.[1][2][3][4][5] Ribociclib is readily soluble in DMSO, allowing for the creation of a concentrated stock that can be diluted to the final working concentration in cell culture media.[2][4][5]
Q2: What is the solubility of Ribociclib in common laboratory solvents?
A2: Ribociclib exhibits varying solubility in different solvents. It is highly soluble in DMSO.[1][2] Its solubility in aqueous solutions is pH-dependent, with higher solubility in acidic conditions.[6][7][8] The solubility in other organic solvents such as ethanol (B145695) is limited.[2][5]
Q3: My Ribociclib, dissolved in DMSO, precipitates when I add it to my cell culture media. What is causing this and how can I fix it?
A3: This is a common issue known as "crashing out" and occurs because Ribociclib is poorly soluble in aqueous environments like cell culture media.[9][10][11] When the concentrated DMSO stock is diluted, the solvent environment changes from organic to aqueous, causing the compound to precipitate.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration in the media may exceed Ribociclib's aqueous solubility limit. To resolve this, consider lowering the final working concentration.
-
Rapid Dilution: Adding the DMSO stock too quickly into the media can create localized areas of high concentration, leading to precipitation.[9][11] A stepwise or serial dilution approach is recommended.
-
Low Temperature of Media: Using cold media can decrease the solubility of Ribociclib. Always use media pre-warmed to 37°C.[9][11]
-
High DMSO Stock Concentration: Using an extremely concentrated DMSO stock requires a very large dilution factor, which can exacerbate precipitation. Preparing an intermediate dilution in DMSO before the final dilution into media can be beneficial.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[12] It is crucial to test the tolerance of your specific cell line to DMSO, as sensitivity can vary.
Q5: How should I store my Ribociclib stock solution?
A5: Ribociclib stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2][12] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12][13]
Troubleshooting Guide: Ribociclib Precipitation
This guide provides a systematic approach to troubleshooting and preventing Ribociclib precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible precipitate upon adding Ribociclib stock to media. | The final concentration of Ribociclib exceeds its aqueous solubility. | Decrease the final working concentration of Ribociclib. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a serial dilution. First, prepare an intermediate dilution of the DMSO stock in pre-warmed media (e.g., 1:10), then add this to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media.[9] | |
| The temperature of the cell culture medium is too low. | Always use cell culture media that has been pre-warmed to 37°C.[9][11] | |
| Precipitate forms after a few hours or days in the incubator. | The compound is slowly coming out of solution over time. | This may indicate that the concentration is at the edge of its solubility limit. Try using a slightly lower final concentration. |
| Evaporation of media in the incubator, leading to increased compound concentration. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. | |
| Interaction with media components over time. | If possible, test the solubility of Ribociclib in a simpler buffered solution like PBS to see if media components are contributing to the issue. |
Quantitative Data Summary
The solubility of Ribociclib in various solvents is summarized in the table below.
| Solvent | Solubility | Temperature | Reference |
| DMSO | Up to 10 mg/mL | Not Specified | [1] |
| DMSO | 9 mg/mL (20.71 mM) | Not Specified | [2] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | Not Specified | [2] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | Not Specified | [2] |
| Aqueous Media (pH-dependent) | High solubility in acidic media (up to 200 mg/mL at pH ~5) | 37°C | [8] |
| Water | Lowest mole fraction solubility (2.38 x 10⁻⁵) | 313.2 K | [6] |
| PEG-400 | Highest mole fraction solubility (2.66 x 10⁻²) | 313.2 K | [6] |
Experimental Protocols
Protocol for Preparation of Ribociclib Stock and Working Solutions
This protocol provides a step-by-step guide to minimize the risk of precipitation.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the Ribociclib powder and anhydrous DMSO to room temperature.[13]
-
Accurately weigh the required amount of Ribociclib powder. For a 10 mM stock solution, dissolve 4.345 mg of Ribociclib (Molar Mass: 434.54 g/mol ) in 1 mL of DMSO.[14]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[13]
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[12][13]
-
-
Working Solution Preparation (e.g., 1 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM Ribociclib stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Method A: Direct Dilution (for lower concentrations)
-
While gently swirling the pre-warmed media, add the required volume of the 10 mM stock solution. For a 1 µM final concentration in 10 mL of media, add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.01%.
-
-
Method B: Serial Dilution (recommended to prevent precipitation)
-
Create an intermediate dilution of your stock solution in pre-warmed media. For example, add 2 µL of the 10 mM stock to 98 µL of media to get a 200 µM intermediate solution.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed media. To achieve a 1 µM final concentration in 10 mL of media, add 50 µL of the 200 µM intermediate solution.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathway
Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6).[15][16][17] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase.[15][16][18]
Caption: Ribociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Experimental Workflow
The following diagram illustrates a recommended workflow for preparing a Ribociclib working solution for cell culture experiments to minimize the risk of precipitation.
Caption: Recommended workflow for preparing Ribociclib solutions for cell culture.
References
- 1. Ribociclib CAS#: 1211441-98-3 [m.chemicalbook.com]
- 2. Ribociclib (LEE011) | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. benchchem.com [benchchem.com]
- 14. Ribociclib - Wikipedia [en.wikipedia.org]
- 15. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Acquired Resistance to Ribociclib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Ribociclib in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to Ribociclib observed in vitro?
A1: Acquired resistance to Ribociclib in vitro is multifactorial. The most frequently observed mechanisms can be broadly categorized as:
-
Alterations in Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein: As Rb is the primary target of the CDK4/6-Cyclin D complex, its loss renders cells insensitive to Ribociclib's inhibition of G1-S phase transition.
-
CDK6 Amplification/Overexpression: Increased levels of CDK6 can overcome the inhibitory effects of Ribociclib.
-
Cyclin E1 (CCNE1) Amplification: Overexpression of Cyclin E1 can activate CDK2, providing a bypass pathway for cell cycle progression independent of CDK4/6.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can promote cell proliferation and survival, overriding the cell cycle arrest induced by Ribociclib.
-
FGFR Signaling: Amplification or overexpression of Fibroblast Growth Factor Receptors (FGFRs) can activate downstream pathways like RAS/MEK/ERK and PI3K/AKT, promoting resistance.
-
-
Other Mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer drug resistance.
-
Autophagy: A cellular survival mechanism that can be upregulated in response to the stress of CDK4/6 inhibition.
-
Q2: How long does it typically take to generate a Ribociclib-resistant cell line in the lab?
A2: The timeline for generating a stable Ribociclib-resistant cell line can vary depending on the cell line and the protocol used. Generally, it can take anywhere from 3 to 9 months of continuous culture with gradually increasing concentrations of Ribociclib.[1]
Q3: Is cross-resistance to other CDK4/6 inhibitors (Palbociclib, Abemaciclib) common in Ribociclib-resistant cells?
A3: Yes, cross-resistance is frequently observed. Many of the resistance mechanisms, such as loss of Rb or activation of bypass pathways, are common to all CDK4/6 inhibitors. However, the degree of cross-resistance can vary, and some resistant lines may retain partial sensitivity to other CDK4/6 inhibitors due to their differing target specificities.
Q4: What are some initial steps to confirm that my cell line has truly developed resistance to Ribociclib?
A4: Confirmation of resistance should involve multiple assays:
-
IC50 Determination: Perform a dose-response assay (e.g., using a nucleic acid-based proliferation assay like CyQuant) to demonstrate a significant shift (increase) in the IC50 value compared to the parental, sensitive cell line.
-
Cell Cycle Analysis: Use flow cytometry to show that Ribociclib no longer induces a G1 cell cycle arrest in the resistant line, unlike the parental cells.
-
Western Blot Analysis: Check for the phosphorylation status of Rb (pRb). In resistant cells, pRb levels should remain high even in the presence of Ribociclib, indicating a failure of the drug to inhibit CDK4/6 activity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values for Ribociclib
Question: I am getting highly variable IC50 values for Ribociclib in my cell viability assays. What could be the cause?
Answer:
| Possible Cause | Suggested Solution |
| Inappropriate Assay for a Cytostatic Agent | Ribociclib is primarily cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death). Metabolic assays like MTT or CellTiter-Glo measure metabolic activity, which can persist in G1-arrested cells, leading to an underestimation of the anti-proliferative effect and variable IC50s. Solution: Switch to a nucleic acid-based assay (e.g., CyQuant, PicoGreen) that directly quantifies cell number based on DNA content. These are less affected by changes in cell size or metabolic state.[2] |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells plated can significantly impact their response to treatment. Solution: Ensure accurate and consistent cell counting for every experiment. Perform a preliminary experiment to determine the optimal seeding density where cells remain in the logarithmic growth phase throughout the assay duration. |
| Edge Effects in Multi-Well Plates | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug sensitivity. Solution: Regularly test your cell lines for mycoplasma contamination. |
Issue 2: My Ribociclib-Resistant Cells Show No Change in CDK4/6 or Cyclin D1 Levels
Question: I've generated a Ribociclib-resistant cell line, but a western blot shows no significant change in the expression of CDK4, CDK6, or Cyclin D1 compared to the parental cells. What other mechanisms should I investigate?
Answer:
| Possible Cause | Suggested Investigation |
| Loss of Rb Function | The most direct mechanism of resistance is the loss of the drug's ultimate target. Solution: Perform a western blot for total Rb protein. A complete loss or significant reduction in Rb expression is a strong indicator of this resistance mechanism. |
| Activation of Bypass Pathways (PI3K/AKT/mTOR) | The cells may be relying on alternative signaling pathways for proliferation. Solution: Perform a western blot to check the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT (Ser473) and p-S6 (Ser235/236). Increased phosphorylation in the resistant line suggests pathway activation. |
| Upregulation of Cyclin E1 | Activation of the Cyclin E-CDK2 axis is a common bypass mechanism. Solution: Use western blotting or qPCR to assess the expression levels of Cyclin E1 (CCNE1). A significant increase in the resistant cells is a key indicator.[3] |
| FGFR Amplification | Overactive FGFR signaling can drive resistance. Solution: If you suspect FGFR-driven resistance, you can screen for FGFR1 amplification using techniques like Fluorescence In Situ Hybridization (FISH) or Chromogenic In Situ Hybridization (CISH). |
Issue 3: Difficulty Interpreting Cell Cycle Analysis Data from Flow Cytometry
Question: The G0/G1, S, and G2/M peaks in my cell cycle histogram are not well-resolved. How can I improve my results?
Answer:
| Possible Cause | Suggested Solution |
| High Flow Rate | Running samples too quickly can lead to high coefficients of variation (CVs) and poor resolution. Solution: Ensure your samples are run at the lowest possible flow rate setting on the cytometer.[4][5] |
| Cell Clumping | Aggregates of cells will be interpreted as single events with higher DNA content, skewing the results. Solution: Gently pipette the samples before staining and again before running. If clumping persists, you can filter the cell suspension through a nylon mesh. |
| Inappropriate Cell Concentration | Too few or too many cells can affect staining and acquisition. Solution: Aim for an optimal cell concentration of approximately 1x10^6 cells/mL.[6] |
| Insufficient Staining with Propidium (B1200493) Iodide (PI) | Inadequate staining will result in weak signals and poor peak definition. Solution: Ensure cells are resuspended directly in the PI/RNase staining solution and incubated for at least 15-30 minutes at room temperature, protected from light. |
| Cells are Not Proliferating | If the majority of your control cells are quiescent, you will not see distinct S and G2/M phases. Solution: Ensure your cells are in the logarithmic growth phase when harvested for the experiment. |
Quantitative Data Summary
Table 1: Representative IC50 Values of Ribociclib in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Status | Ribociclib IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Parental (Sensitive) | ~0.05 - 0.1 | - | [7] |
| MCF-7-R | Ribociclib-Resistant | >1.0 | >10-20 | [1] |
| T47D | Parental (Sensitive) | ~0.1 | - | [8] |
| T47D-R | Ribociclib-Resistant | >1.0 | >10 | [8] |
| EDR1 | Hormone-Resistant | ~0.5 | - | [9] |
| RIBR1 | Ribociclib-Resistant | >5.0 | >10 | [9] |
Note: IC50 values are highly dependent on the specific assay conditions and should be determined empirically in your own laboratory.
Table 2: Common Protein Expression Changes in Ribociclib-Resistant Cells
| Protein | Change in Resistant Cells | Common Cell Line Models | Potential Implication |
| pRb (Ser807/811) | No decrease upon Ribociclib treatment | MCF-7, T47D | Failure to inhibit CDK4/6 |
| Total Rb | Decreased or Absent | MCF-7, T47D | Loss of CDK4/6 target |
| CDK6 | Increased | T47D | Overcoming drug inhibition |
| Cyclin E1 | Increased | MCF-7 | Activation of CDK2 bypass pathway |
| p-AKT (Ser473) | Increased | MCF-7 | PI3K pathway activation |
| p-S6 (Ser235/236) | Increased | MCF-7 | mTOR pathway activation |
Detailed Experimental Protocols
Protocol 1: Generation of Ribociclib-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to Ribociclib in breast cancer cell lines through continuous, long-term exposure.
Materials:
-
Parental breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium
-
Ribociclib (stock solution in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Initial IC50 Determination: Determine the IC50 of Ribociclib for the parental cell line using a 72-hour cell viability assay.
-
Initial Dosing: Begin by continuously culturing the parental cells in their complete growth medium supplemented with Ribociclib at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant reduction in proliferation is expected. Passage the cells when they reach 70-80% confluency. Maintain the same concentration of Ribociclib in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration (typically after several passages), double the concentration of Ribociclib.
-
Repeat Dose Escalation: Continue this process of adaptation followed by dose escalation. The increments in drug concentration can be adjusted based on the cellular response. The goal is to reach a final concentration that is at least 10-fold higher than the initial IC50.
-
Establishment of Resistant Line: After 3-9 months of continuous culture and dose escalation, the resulting cell population should be significantly more resistant to Ribociclib.
-
Validation of Resistance:
-
Perform a new IC50 assay to quantify the fold-increase in resistance compared to the parental line.
-
Confirm the loss of G1 arrest via cell cycle analysis.
-
Analyze pRb levels by western blot to confirm the lack of CDK4/6 inhibition.
-
-
Maintenance: Maintain the established resistant cell line in a medium containing a maintenance dose of Ribociclib (e.g., the concentration at which they were selected) to prevent the reversion of the resistant phenotype.
Protocol 2: Western Blotting for CDK4/6 Pathway Analysis
This protocol is for assessing the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-CDK6, anti-Cyclin E1, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Culture sensitive and resistant cells with and without Ribociclib for the desired time.
-
Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
Normalize protein levels to a loading control like Actin.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution.
Materials:
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 mL of PI/RNase staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using a low flow rate.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Visualizations
Caption: Key signaling pathways involved in Ribociclib action and acquired resistance.
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
Caption: Experimental workflow for characterizing acquired Ribociclib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ribociclib Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Ribociclib (B560063).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for Ribociclib in cell viability assays. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Assay Choice: Ribociclib is primarily a cytostatic agent, inducing cell cycle arrest rather than immediate cell death.[1] Metabolic assays like MTT or CellTiter-Glo®, which measure metabolic activity, may underestimate the anti-proliferative effect as arrested cells can remain metabolically active and even increase in size.[1][2] This can lead to higher and more variable IC50 values.[1] Nucleic acid-based assays (e.g., CyQuant®, PicoGreen®) that quantify DNA content and thus cell number are generally more suitable for cytostatic agents like Ribociclib.[1]
-
Cell Seeding Density: The initial number of cells plated can influence their sensitivity to anticancer agents.[1] It is crucial to use a consistent seeding density across all experiments and to ensure cells are in the logarithmic growth phase for the duration of the assay.[1]
-
Compound Quality: If using Ribocil-C, which is a racemate, be aware that the biological activity is primarily attributed to the S-enantiomer (Ribociclib), while the R-enantiomer is inactive.[1] Lot-to-lot variations in the enantiomeric ratio can lead to differing potency.[1] For critical experiments, using the pure S-enantiomer is recommended.[1]
-
Treatment Duration: The length of drug exposure can significantly impact the observed effect. A 72-hour treatment is a common starting point.[1][3][4]
Q2: Our cell cycle analysis results after Ribociclib treatment are inconsistent. What should we check?
A2: Inconsistent cell cycle data often points to issues with experimental timing and technique:
-
Treatment Time: A time-course experiment (e.g., 24, 48 hours) is recommended to determine the optimal time point for observing maximal G1 arrest in your specific cell line.[1][3] Twenty-four hours of exposure has been shown to be sufficient to achieve maximal G1/S arrest in some cell lines.[5]
-
Drug Concentration: Ensure you are using a concentration at or above the IC50 for your cell line to induce a robust cell cycle arrest.[1]
-
Cell Handling: Proper cell harvesting (trypsinization), washing, and fixation (e.g., in 70% ethanol (B145695) at -20°C overnight) are critical for obtaining high-quality flow cytometry data.[3]
Q3: We are not observing the expected decrease in phosphorylated Rb (pRb) in our Western blots after Ribociclib treatment. What could be wrong?
A3: Failure to detect a decrease in pRb, a key downstream target of CDK4/6, can be due to several experimental factors:[1]
-
Suboptimal Drug Concentration and Treatment Time: A time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment should be performed to identify the optimal conditions for observing maximal pRb inhibition in your cell line.[1] A reduction in pRb can be seen within 24 hours.[1]
-
Cell Line Choice: Rb-negative cell lines will not show changes in pRb levels. Verify the Rb status of your cell line.[1]
-
Antibody Quality: The specificity and quality of the primary antibody against phosphorylated Rb (e.g., pRb Ser780) are critical.[1] Ensure the antibody is validated for Western blotting and use the recommended dilution.[1]
-
Protein Extraction and Western Blotting Protocol: Proper protein extraction with phosphatase inhibitors is crucial to preserve the phosphorylation status of proteins.[1] Ensure equal protein loading by quantifying protein concentration and using a loading control (e.g., β-actin or GAPDH).[1]
Q4: Should we expect the same IC50 value for Ribociclib across different cell lines?
A4: No, the sensitivity of a cell line to Ribociclib is variable and depends on several factors, including:
-
Hormone Receptor Status: Ribociclib has shown predominant inhibitory activity against ER+ breast cancer cell lines.[6]
-
CDK4 vs. CDK6 Dependency: Cell lines can have varying dependencies on CDK4 versus CDK6 for their proliferation. Ribociclib has been shown to be more potent against CDK4 than CDK6.[1][4]
-
Mechanisms of Resistance: Both intrinsic and acquired resistance can affect sensitivity. Mechanisms can include alterations in the cyclin D-CDK4/6-INK4-Rb pathway, such as loss of Rb function or amplification of CDK6, and activation of bypass signaling pathways.[7][8]
Troubleshooting Guides
Cell Viability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High IC50 Variability | Inappropriate assay for a cytostatic compound. | Switch from a metabolic-based assay (e.g., MTT) to a nucleic acid-based assay (e.g., CyQuant®) that measures cell number.[1] |
| Inconsistent cell seeding density. | Perform a preliminary experiment to determine the optimal seeding density where cells remain in logarithmic growth for the assay duration. Use this density consistently.[1] | |
| Compound quality issues (if using Ribocil-C racemate). | For critical and reproducible experiments, use the pure S-enantiomer, Ribociclib.[1] | |
| Cell viability >100% at low concentrations | Hormesis-like effect or assay artifact. | Optimize initial cell seeding density to prevent control cells from becoming over-confluent. Consider using a nucleic acid-based proliferation assay.[1] |
Cell Cycle Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent G1 arrest | Suboptimal treatment duration. | Perform a time-course experiment (e.g., 24, 48 hours) to determine the optimal time point for maximal G1 arrest in your cell line.[1][3] |
| Insufficient drug concentration. | Ensure the Ribociclib concentration is at or above the IC50 for your cell line.[1] | |
| Poor histogram quality | Improper sample preparation. | Ensure proper cell harvesting, washing, and fixation techniques. Use RNase A in the staining solution to remove RNA.[3] |
Western Blotting
| Problem | Potential Cause | Troubleshooting Steps |
| No decrease in pRb | Suboptimal drug treatment. | Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to find the optimal conditions for pRb inhibition.[1] |
| Rb-negative cell line. | Confirm the Rb status of your cell line.[1] | |
| Poor antibody quality. | Use a primary antibody against phosphorylated Rb that is validated for Western blotting and follow the manufacturer's recommended dilution.[1] | |
| Protein degradation/dephosphorylation. | Use fresh lysis buffer containing protease and phosphatase inhibitors.[1] | |
| Weak or no signal | Insufficient protein loading. | Quantify protein concentration using a BCA or Bradford assay and load 20-30 µg of protein per lane.[3] |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). For large proteins, consider a wet transfer system. For small proteins, use a smaller pore size membrane (0.2 µm).[9] | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[1] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[10] |
Quantitative Data Summary
Table 1: Inhibitory Concentration of Ribociclib in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Ribociclib IC50 (nM) | Reference |
| MCF-7 | HR+/HER2- | 10 | [3] |
| T-47D | HR+/HER2- | Sensitive (exact value not stated) | [3] |
| MDA-MB-231 | Triple-Negative | 11,000 | [11] |
| MCF-7 | HR+/HER2- | 20,000 | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Representative Cell Cycle Distribution in HR+ Breast Cancer Cells Following Ribociclib Treatment
| Cell Cycle Phase | Vehicle Control (%) | Ribociclib Treatment (%) | Reference |
| G1 | ~50-60 | ~70-85 | [3] |
| S | ~20-30 | ~5-15 | [3] |
| G2/M | ~10-20 | ~5-10 | [3] |
Note: These are representative percentages and can vary depending on the cell line, drug concentration, and treatment duration.
Detailed Experimental Protocols
Cell Viability Assay (Nucleic Acid-Based)
This protocol is an example using a fluorescent dye that binds to nucleic acids to quantify cell number.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Prepare a serial dilution of Ribociclib in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).[1]
-
Assay Procedure (Example using CyQuant® Direct Cell Proliferation Assay):
-
Fluorescence Measurement: Measure fluorescence with a microplate reader using the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).[1]
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).[1]
-
Plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with Ribociclib at the desired concentration (e.g., 100 nM) for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[3]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.[3]
Western Blotting for pRb
-
Protein Extraction: Treat cells with Ribociclib as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against pRb (e.g., anti-pRb Ser780) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the blot using a chemiluminescence detection system.[1]
-
Stripping and Re-probing: Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
Visualizations
Caption: Ribociclib's mechanism of action in the CDK4/6-Rb signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Ribociclib.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ribociclib In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo studies with Ribociclib (B560063). Our goal is to help you navigate common pitfalls and achieve reliable and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with Ribociclib.
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
Answer: Inconsistent tumor growth inhibition can stem from several factors. Here are the most common culprits and how to address them:
-
Animal and Tumor Heterogeneity: Even with inbred strains, there can be biological variability between individual animals. Similarly, xenograft or patient-derived xenograft (PDX) models can exhibit inherent heterogeneity.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure tumors are of a consistent size at the start of treatment.
-
For PDX models, use tumors from the same passage number and patient.
-
-
-
Drug Formulation and Administration: Improper preparation or administration of Ribociclib can lead to inconsistent dosing.
-
Troubleshooting:
-
Ensure Ribociclib is fully dissolved or suspended in the vehicle. Sonication may be required.
-
Use precise oral gavage techniques to ensure the full dose is administered each time.
-
Prepare fresh formulations regularly to avoid degradation.
-
-
-
Rb Status of the Tumor Model: Ribociclib's primary mechanism of action is dependent on a functional Retinoblastoma (Rb) protein.[1][2]
-
Troubleshooting:
-
Confirm the Rb status of your cell line or tumor model. Rb-negative models are not expected to respond to Ribociclib.[1]
-
Perform a baseline Western blot for total Rb protein on your tumor models before starting the in vivo study.
-
-
Question: Our animals are experiencing significant weight loss and other signs of toxicity. How can we manage this?
Answer: Ribociclib can cause on-target toxicities, most commonly myelosuppression (neutropenia).[2][3]
-
Dose Reduction: If significant toxicity is observed, consider reducing the dose of Ribociclib.[4][5]
-
Intermittent Dosing Schedule: A common clinical and preclinical dosing regimen is 3 weeks on, 1 week off.[1][4][5] This allows for recovery from myelosuppression.
-
Supportive Care: Provide supportive care as needed, such as nutritional supplements, to help animals maintain body weight.
-
Monitoring: Regularly monitor complete blood counts (CBCs) to assess the degree of neutropenia.[4]
Question: We are not observing the expected decrease in phosphorylated Rb (pRb) in our tumor samples. What could be wrong?
Answer: A lack of pRb modulation can indicate a problem with the drug's activity or the experimental procedure.
-
Drug Exposure: Insufficient drug concentration in the tumor can lead to a lack of target engagement.
-
Troubleshooting:
-
Confirm the correct dose and administration of Ribociclib.
-
Consider performing pharmacokinetic analysis to measure Ribociclib concentrations in plasma and tumor tissue.
-
-
-
Timing of Sample Collection: The timing of tumor collection relative to the last dose of Ribociclib is critical for observing pharmacodynamic effects.
-
Troubleshooting:
-
Collect tumor samples at the expected time of maximum drug concentration (Tmax), which is typically 1-5 hours post-dosing.[6]
-
-
-
Western Blotting Technique: Improper protein extraction or Western blotting technique can lead to inaccurate results.
-
Troubleshooting:
-
Use phosphatase inhibitors during protein extraction to preserve the phosphorylation status of Rb.
-
Ensure the primary antibody for pRb is specific and validated.
-
Refer to the detailed Western Blotting protocol below.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of Ribociclib in mice?
A1: A common vehicle for Ribociclib is 0.5% methylcellulose (B11928114) in sterile water. Some studies have also used a citrate (B86180) buffer (pH 3) with 0.5% hydroxypropyl methylcellulose and 0.25% Tween 80.[7]
Q2: What is a typical dosing regimen for Ribociclib in mouse xenograft models?
A2: Dosing can vary depending on the tumor model and desired therapeutic effect. Commonly used doses range from 75 mg/kg to 150 mg/kg, administered orally once daily.[2][3]
Q3: How should I monitor for toxicity in my in vivo study?
A3: Monitor animal body weight daily or at least three times a week. Perform regular complete blood counts (CBCs) to assess for neutropenia.[4] Clinical signs of toxicity such as lethargy, ruffled fur, and loss of appetite should also be monitored.
Q4: What are the key resistance mechanisms to Ribociclib?
A4: Resistance can develop through various mechanisms, including loss of Rb function, amplification of CDK4 or CDK6, and activation of bypass signaling pathways such as the PI3K/AKT/mTOR pathway.
Q5: Can Ribociclib be combined with other therapies in vivo?
A5: Yes, Ribociclib is often used in combination with other agents. For example, it has shown synergistic effects with endocrine therapies in ER+ breast cancer models and with targeted therapies in other cancer types.[2][6]
Quantitative Data Summary
Table 1: In Vivo Efficacy of Ribociclib in a JeKo-1 Rat Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle | - | - | ~0 |
| Ribociclib | 10 | - | ~0 |
| Ribociclib | 75 | Tumor Regression | ~0 |
| Ribociclib | 150 | Tumor Regression | Minimal Transient Loss |
Data summarized from a study in a JeKo-1 rat xenograft model. "p.o., qd" refers to oral administration, once daily.[2][3]
Table 2: Hematological Effects of Ribociclib in Rats
| Dose (mg/kg) | Maximum Inhibition of White Blood Cells (WBCs) | Maximum Inhibition of Absolute Neutrophil Count (ANC) |
| 10 | Moderate | Moderate |
| 75 | High | High |
| 150 | High | High |
Data reflects dose-dependent reductions in WBCs and ANC observed in rats treated with Ribociclib.[2][3]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model and Ribociclib Administration
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for ER+ breast cancer) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice (4-6 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Ribociclib Formulation: Prepare a suspension of Ribociclib in 0.5% methylcellulose in sterile water at the desired concentration.
-
Drug Administration: Administer Ribociclib or vehicle to the mice via oral gavage once daily.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and animal body weight throughout the study. Perform CBCs as needed to assess myelosuppression.
Protocol 2: Western Blotting for Phosphorylated Rb (pRb) in Tumor Tissue
-
Tumor Homogenization: Excise tumors from treated and control animals and snap-freeze in liquid nitrogen. Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the pRb signal.
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Ribociclib.
Caption: A typical experimental workflow for a Ribociclib in vivo xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Ribociclib Technical Support Center: Troubleshooting Batch-to-Batch Variation
Welcome to the Ribociclib (B560063) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variations of Ribociclib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ribociclib and how does it work?
Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.[2][3] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3][4][5]
Q2: What could cause batch-to-batch variation in Ribociclib?
Batch-to-batch variation in Ribociclib can stem from several factors, including:
-
Purity and Impurities: The presence and concentration of impurities, including potentially carcinogenic nitrosamines, can differ between batches.[4][6][7] The formation of degradation products due to factors like oxidation, hydrolysis, photolysis, and heat can also contribute to variability.[4]
-
Physical Properties: Differences in physical characteristics such as crystalline form (polymorphism), particle size, and solubility can affect the drug's dissolution rate and bioavailability.[8] Ribociclib succinate, the active form, has low aqueous solubility.[8]
-
Formulation: For in vivo studies, variations in the formulation of the final drug product, including excipients and tablet hardness, can impact drug release and absorption.[8]
-
Storage and Handling: Inadequate storage conditions can lead to degradation and the formation of impurities.[4][9] Recently, the recommended storage for some Ribociclib products (Kisqali®) has been changed to refrigeration (2°C to 8°C) to ensure quality.[5][10][11]
Q3: How can I detect potential batch-to-batch variation in my experiments?
If you observe unexpected or inconsistent results in your experiments, it is prudent to assess the consistency of your Ribociclib batches. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[1][12][13][14] These methods can be used to confirm the identity, purity, and concentration of Ribociclib in your samples.
Q4: Are there known impurities in Ribociclib that I should be aware of?
Yes, studies have identified potential degradation impurities of Ribociclib.[4] Furthermore, nitrosamine (B1359907) impurities have been detected in some batches of Ribociclib, leading to the partial suspension of a clinical trial.[6][7] The presence of these impurities can affect the drug's therapeutic efficacy and toxicity profile.[4][9]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating the impact of Ribociclib batch-to-batch variation on your research.
Problem 1: Inconsistent or unexpected experimental results (e.g., variable cell viability, altered cell cycle profiles).
Possible Cause: Variation in the purity, concentration, or activity of the Ribociclib batch.
Troubleshooting Steps:
-
Verify Stock Solution Concentration and Purity:
-
Use a validated analytical method like HPLC or UPLC to confirm the concentration and purity of your Ribociclib stock solution.[1][13][14] Compare the results with the Certificate of Analysis (CoA) provided by the supplier.
-
Pay close attention to the presence of any unexpected peaks in the chromatogram, which could indicate impurities or degradation products.
-
-
Perform a Dose-Response Curve:
-
Run a dose-response experiment with the new batch and compare the IC50 value to that obtained with previous, well-characterized batches. A significant shift in the IC50 may indicate a difference in potency.
-
-
Assess Cellular Target Engagement:
-
If possible, perform a Western blot to analyze the phosphorylation status of the retinoblastoma protein (Rb), a direct downstream target of CDK4/6. Consistent inhibition of Rb phosphorylation across different batches would suggest comparable biological activity.
-
Problem 2: Poor solubility or precipitation of Ribociclib in culture media.
Possible Cause: Differences in the physical properties (e.g., crystalline form, salt form) of the Ribociclib powder between batches.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA):
-
Carefully examine the CoA for each batch, paying attention to any reported differences in physical appearance, solubility, or analytical data.
-
-
Optimize Solubilization Protocol:
-
Ensure you are using the recommended solvent for preparing your stock solution (e.g., DMSO).
-
Gentle warming and vortexing can aid in dissolution. However, avoid excessive heat which could lead to degradation.[4]
-
-
Filter Sterilization:
-
After dissolving Ribociclib to make your stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cell culture media.
-
Problem 3: Concerns about the stability and storage of Ribociclib.
Possible Cause: Degradation of Ribociclib due to improper storage and handling.
Troubleshooting Steps:
-
Adhere to Recommended Storage Conditions:
-
Use Freshly Prepared Solutions:
-
Whenever possible, prepare fresh dilutions of your Ribociclib stock solution for each experiment to minimize degradation.
-
-
Perform Stability-Indicating Assays:
Experimental Protocols
Protocol 1: Quality Control of Ribociclib Batches using RP-HPLC
This protocol provides a general method for the routine quality control analysis of Ribociclib purity.
Materials:
-
Ribociclib standard and sample batches
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Phosphate (B84403) buffer
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 65:35 v/v).[13] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Ribociclib reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 30 µg/mL).[13]
-
Sample Solution Preparation: Prepare sample solutions from different Ribociclib batches at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Compare the retention time and peak area of the main peak in the sample chromatograms to the standard. Calculate the purity of each batch based on the area of the principal peak relative to the total peak area.
Quantitative Data Summary: Representative HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Symmetry ODS C18 (4.6x150mm, 5µm) | [13] |
| Mobile Phase | Methanol: Phosphate Buffer pH-4.2 (35:65% v/v) | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | 276 nm | [13] |
| Retention Time | 3.02 min | [13] |
| Linearity Range | 10-50 µg/ml | [13] |
| **Regression Coefficient (R²) | 0.999 | [13] |
Protocol 2: Western Blot for pRb to Assess Ribociclib Activity
This protocol describes how to assess the biological activity of different Ribociclib batches by measuring the phosphorylation of its downstream target, Rb.
Materials:
-
HR+/HER2- breast cancer cell line (e.g., MCF-7)
-
Cell culture reagents
-
Different batches of Ribociclib
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-pRb, anti-total Rb, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with a consistent concentration of Ribociclib from different batches for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for pRb and total Rb. A decrease in the pRb/total Rb ratio in treated samples compared to the control indicates CDK4/6 inhibition. Compare the extent of this decrease across the different Ribociclib batches.
Visualizations
Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S phase transition.
Caption: A logical workflow for troubleshooting suspected Ribociclib batch-to-batch variation in experiments.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 6. "Ribolaris" clinical trial has been partially suspended due to nitrosamine impurities in ribociclib batches - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Novartis pauses some trials of cancer drug Kisqali to fix manufacturing - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kisqali (ribociclib): Storage changes - Pharmac | Te Pātaka Whaioranga | NZ Government [pharmac.govt.nz]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ymerdigital.com [ymerdigital.com]
Technical Support Center: Refining Protocols for Ribociclib and Immunotherapy Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribociclib (B560063) and immunotherapy combinations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to common problems that may arise during preclinical and clinical research involving Ribociclib and immunotherapy combinations.
In Vitro & Ex Vivo Assays
| Question/Issue | Possible Cause(s) | Troubleshooting/Suggested Solution(s) |
| High levels of T-cell death observed in co-culture with tumor cells treated with Ribociclib. | Ribociclib can induce cell cycle arrest in rapidly dividing cells, including activated T-cells. | - Titrate the concentration of Ribociclib to find a balance between inhibiting tumor cell proliferation and minimizing T-cell toxicity.- Consider a sequential treatment approach: treat tumor cells with Ribociclib first, wash, and then co-culture with T-cells.- Use a lower, immunomodulatory dose of Ribociclib rather than a purely cytostatic one. |
| Inconsistent or variable effects of Ribociclib on immune cell function (e.g., cytokine production, cytotoxicity). | - Cell line-specific effects.- Differences in the activation state of immune cells.- Timing of Ribociclib treatment relative to immune cell activation. | - Test the combination on a panel of cancer cell lines to understand the spectrum of responses.- Ensure consistent activation of immune cells using standardized protocols (e.g., consistent anti-CD3/CD28 stimulation).- Perform a time-course experiment to determine the optimal window for Ribociclib treatment in relation to immune cell activation. |
| Difficulty in assessing synergy between Ribociclib and immunotherapy in vitro. | - In vitro systems may not fully recapitulate the complex tumor microenvironment. | - Utilize more complex in vitro models such as 3D spheroids or organoids that include immune cells.- Focus on measuring specific immunomodulatory effects of Ribociclib (e.g., changes in antigen presentation machinery on tumor cells) rather than just synergistic killing. |
In Vivo / Preclinical Models
| Question/Issue | Possible Cause(s) | Troubleshooting/Suggested Solution(s) |
| Unexpected toxicity or weight loss in animal models receiving combination therapy. | - Overlapping toxicities of Ribociclib (e.g., neutropenia) and immunotherapy (e.g., cytokine release syndrome).- Strain-specific sensitivities of the animal model. | - Implement a dose-finding study for the combination in your specific animal model.- Consider a sequential or intermittent dosing schedule instead of concurrent administration.- Closely monitor animals for signs of toxicity (weight loss, hunched posture, etc.) and establish clear endpoints for euthanasia.- Consult veterinary staff for appropriate supportive care measures. |
| Lack of synergistic anti-tumor effect in syngeneic mouse models. | - The chosen tumor model may be "cold" (non-immunogenic).- Suboptimal dosing or scheduling of the combination.- The immune response may be suppressed by other mechanisms. | - Characterize the immune infiltrate of your tumor model at baseline to ensure it is suitable for immunotherapy studies.- Experiment with different dosing schedules (e.g., Ribociclib priming followed by immunotherapy).- Analyze the tumor microenvironment for the presence of other immunosuppressive cells or pathways (e.g., myeloid-derived suppressor cells, Tregs). |
| Difficulty in differentiating between Ribociclib- and immunotherapy-mediated effects on the tumor microenvironment. | - Both agents can have pleiotropic effects on various cell types. | - Include appropriate control groups in your study design (vehicle, Ribociclib alone, immunotherapy alone).- Utilize advanced techniques like single-cell RNA sequencing or multiplex immunohistochemistry to dissect the cellular and molecular changes in the tumor microenvironment with high resolution.- Use immune cell depletion studies (e.g., anti-CD8 antibodies) to determine the contribution of specific immune cell populations to the observed anti-tumor effect. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design, mechanism of action, and clinical application of Ribociclib and immunotherapy combinations.
General & Mechanistic Questions
-
What is the underlying mechanism for combining Ribociclib with immunotherapy? Ribociclib, a CDK4/6 inhibitor, primarily induces G1 cell cycle arrest in tumor cells.[1][2][3] This can lead to several immunomodulatory effects that may enhance the efficacy of immunotherapies, such as:
-
Increased tumor antigen presentation: By arresting tumor cells in G1, Ribociclib can promote the expression of tumor-associated antigens and MHC class I molecules, making them more visible to the immune system.[4][5]
-
Modulation of the tumor microenvironment: Preclinical studies suggest that CDK4/6 inhibitors can reduce the proliferation of immunosuppressive regulatory T cells (Tregs) and enhance the function of cytotoxic T lymphocytes.[6]
-
Induction of an inflammatory gene signature: Ribociclib treatment has been shown to upregulate genes associated with an activated adaptive immune system.[7]
-
-
What are the key signaling pathways involved in the interaction between Ribociclib and immunotherapy? The primary pathway targeted by Ribociclib is the Cyclin D-CDK4/6-Rb pathway, which is crucial for the G1-S phase transition of the cell cycle.[1][2] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, growth-suppressive state.[3] This intersects with immunotherapy by influencing the expression of genes involved in antigen presentation and immune signaling. The PD-1/PD-L1 pathway is a key target for immunotherapy, and preclinical data suggests that CDK4/6 inhibition may modulate the expression of PD-L1 on tumor cells.[8]
Experimental Design & Protocols
-
What are some recommended preclinical models for studying Ribociclib and immunotherapy combinations? Syngeneic mouse models are generally preferred as they have an intact immune system, which is essential for evaluating immunotherapies. The choice of model will depend on the tumor type of interest. For breast cancer, models such as EMT6 or 4T1 can be used. It is crucial to use immunocompetent mouse models to observe the synergistic effects of the combination.[5][9]
-
What are typical dosing schedules for Ribociclib and anti-PD-1 antibodies in mice? Dosing can vary depending on the mouse strain and tumor model. However, a common starting point for Ribociclib is in the range of 50-100 mg/kg, administered orally once daily for a specified number of days (e.g., 5 days on, 2 days off, or continuous).[9] Anti-PD-1 antibodies are typically administered intraperitoneally at doses around 100-250 µg per mouse, every 2-3 days.[5] It is essential to perform a dose-finding study to determine the optimal and well-tolerated doses for your specific experimental setup.
Clinical Considerations
-
What are the most common adverse events observed in clinical trials combining Ribociclib with immunotherapy? The most frequently reported treatment-related adverse events include neutropenia, fatigue, nausea, and hepatotoxicity (elevated ALT/AST).[4][10] The combination can lead to a higher incidence of certain toxicities compared to either agent alone, necessitating careful patient monitoring and dose management.[11]
-
How are toxicities managed in patients receiving this combination? Management of adverse events often involves dose interruptions or reductions of Ribociclib.[10][11] For immunotherapy-related toxicities, corticosteroids may be administered. Close monitoring of blood counts and liver function is crucial.[12]
III. Data Presentation
Table 1: Summary of Key Clinical Trials of Ribociclib and Immunotherapy Combinations
| Trial Identifier | Phase | Combination | Cancer Type(s) | Key Findings/Status |
| NCT03294694 | I | Ribociclib + Spartalizumab (anti-PD-1) +/- Fulvestrant (B1683766) | HR+/HER2- Metastatic Breast Cancer, Advanced Ovarian Cancer | The combination showed limited efficacy and elevated hepatotoxicity, leading to early trial closure.[4][5] |
| MONALEESA-2, -3, -7 (Sub-studies) | III | Ribociclib + Endocrine Therapy | HR+/HER2- Advanced Breast Cancer | While not direct immunotherapy combinations, sub-studies have shown that Ribociclib has favorable immunomodulatory effects, providing a rationale for combination with immunotherapy.[7] |
IV. Experimental Protocols
1. In Vivo Syngeneic Mouse Model
-
Cell Line and Animal Model:
-
Select a syngeneic tumor cell line that is responsive to both CDK4/6 inhibition and immunotherapy (e.g., CT26 for colorectal cancer, MC38 for colon adenocarcinoma).
-
Use immunocompetent mice that are syngeneic to the chosen cell line (e.g., BALB/c for CT26).
-
-
Tumor Inoculation:
-
Inject a predetermined number of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS) subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
Treatment Groups:
-
Vehicle control
-
Ribociclib alone
-
Anti-PD-1 antibody alone
-
Ribociclib + Anti-PD-1 antibody
-
-
Dosing and Administration:
-
Ribociclib: Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage at a dose determined by a prior dose-finding study (e.g., 75 mg/kg daily).[9]
-
Anti-PD-1 Antibody: Dilute in sterile PBS and administer by intraperitoneal injection at a standard dose (e.g., 200 µ g/mouse every 3 days).[5]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, harvest tumors and spleens for downstream analysis (e.g., flow cytometry, RNA sequencing).
-
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a panel of fluorescently-conjugated antibodies against surface markers. A typical panel for T-cell analysis could include:
-
Lineage markers: CD45, CD3, CD4, CD8
-
Activation markers: CD69, CD25, ICOS
-
Exhaustion markers: PD-1, TIM-3, LAG-3
-
Memory markers: CD44, CD62L
-
-
-
Intracellular Staining (Optional):
-
For intracellular cytokine or transcription factor analysis (e.g., FoxP3 for Tregs, IFN-γ for effector T-cells), fix and permeabilize the cells after surface staining and then incubate with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
-
3. RNA Sequencing of the Tumor Microenvironment
-
Sample Preparation:
-
Harvest tumors and either snap-freeze in liquid nitrogen or embed in a tissue preservation medium.
-
Extract total RNA using a commercially available kit, ensuring high quality and integrity of the RNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit).
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treatment groups.
-
Use bioinformatics tools to perform gene set enrichment analysis (GSEA) to identify enriched immune-related pathways and deconvolution algorithms to estimate the relative abundance of different immune cell types within the tumor microenvironment.[13][14][15][16]
-
V. Visualizations
Caption: Signaling pathways affected by Ribociclib and anti-PD-1/PD-L1 immunotherapy.
Caption: A general experimental workflow for preclinical studies.
References
- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Phase I study of ribociclib (CDK4/6 inhibitor) with spartalizumab (PD-1 inhibitor) with and without fulvestrant in metastatic hormone receptor-positive breast cancer or advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with ribociclib shows favourable immunomodulatory effects in patients with hormone receptor-positive breast cancer-findings from the RIBECCA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribociclib-Induced Cutaneous Adverse Events in Metastatic HR+/HER2- Breast Cancer: Incidence, Multidisciplinary Management, and Prognostic Implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA Sequencing of the Tumor Microenvironment in Precision Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Ribociclib experiments
Welcome to the technical support center for Ribociclib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with Ribociclib, presented in a question-and-answer format.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Question 1: My cell viability results show a weaker-than-expected effect of Ribociclib or a high IC50 value. What are the potential causes?
Answer: Weaker-than-expected efficacy can stem from several factors, primarily related to acquired or intrinsic resistance mechanisms in the cancer cells. It is also crucial to rule out experimental artifacts.
Potential Causes & Troubleshooting Steps:
-
Cell Line-Specific Resistance: The most common reason for a lack of response is the presence of resistance mechanisms within the cancer cell line being tested.
-
Loss or mutation of Retinoblastoma (Rb) protein: Ribociclib's primary mechanism of action is to prevent the phosphorylation of Rb. If Rb is absent or mutated, the drug will have no target.
-
Amplification of CDK4 or CDK6: Increased expression of the drug's targets can overwhelm the inhibitory effect of Ribociclib.
-
Upregulation of Cyclin E1/E2 and CDK2 activity: This provides a bypass mechanism for the G1/S cell cycle checkpoint.
-
Activation of alternative signaling pathways: Pathways such as PI3K/AKT/mTOR can promote cell proliferation independently of the CDK4/6-Rb axis.
-
-
Experimental Variability: Inconsistent results can also arise from technical issues.
-
Inconsistent Cell Seeding: Ensure a uniform cell number across all wells by thoroughly mixing the cell suspension before and during plating.
-
Edge Effects in 96-well Plates: The outer wells are prone to evaporation, which can alter the effective drug concentration. It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples.
-
Compound Stability and Handling: Ribociclib should be stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Question 2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
Answer: High variability can obscure the true effect of Ribociclib. The following table summarizes common causes and solutions.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects | Avoid using the outermost wells of a 96-well plate for experimental samples. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding Ribociclib. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic (typically <0.5%). |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. |
| Assay Reagent Issues | Prepare fresh reagents for each experiment and ensure complete solubilization. For MTT assays, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance. |
Cell Cycle Analysis
Question 3: I am not seeing the expected G1 cell cycle arrest after Ribociclib treatment. Why might this be?
Answer: A lack of G1 arrest is a strong indicator of cellular resistance to Ribociclib.
-
Loss of Rb Function: Without a functional Rb protein, the cell cycle checkpoint is compromised, and cells will not arrest in G1.
-
Bypass Mechanisms: Amplification of Cyclin E1/E2 and subsequent activation of CDK2 can drive cells into S phase, bypassing the G1 block.
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of Ribociclib or the duration of treatment may be insufficient to induce a robust G1 arrest. A dose-response and time-course experiment is recommended.
Western Blotting
Question 4: I am not observing a decrease in the phosphorylation of Rb (pRb) at Ser780/Ser807/811 after Ribociclib treatment. What should I check?
Answer: The absence of a change in Rb phosphorylation is a key indicator that Ribociclib is not having its intended effect at the molecular level.
-
Antibody Quality: Ensure you are using a phospho-specific antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and positive controls.
-
Sample Preparation: To preserve phosphorylation, it is critical to work quickly and on ice during protein extraction. Always include phosphatase inhibitors in your lysis buffer.
-
Cellular Resistance: As with other assays, resistance mechanisms that bypass the need for CDK4/6 activity will result in continued Rb phosphorylation.
Data Presentation
Table 1: Common Mechanisms of Resistance to Ribociclib
| Resistance Mechanism | Effect on Signaling Pathway | Expected Experimental Outcome |
| Loss of Rb | Absence of the primary target of CDK4/6. | No G1 arrest, no change in cell proliferation. |
| CDK6 Amplification | Increased target expression. | Higher IC50 value, reduced G1 arrest. |
| Cyclin E1/2 Amplification | Activation of CDK2, bypassing the G1/S checkpoint. | Cells progress to S phase despite CDK4/6 inhibition. |
| PI3K/AKT/mTOR Pathway Activation | Pro-proliferative signaling independent of the cell cycle machinery. | Continued cell growth and proliferation. |
Table 2: Quantitative Effects of Ribociclib on Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Ribociclib IC50 (nM) |
| MCF-7 | HR+/HER2- | 10 |
| T-47D | HR+/HER2- | Sensitive (exact value not stated) |
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 45.2% | 35.1% | 19.7% |
| Ribociclib (100 nM) | 75.8% | 10.3% | 13.9% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Ribociclib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
**Formazan Sol
Optimizing Ribociclib treatment schedules for synergistic effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ribociclib (B560063) treatment schedules to achieve synergistic effects in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ribociclib?
Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[1][4][5] This action keeps Rb bound to the E2F transcription factor, thereby blocking the cell cycle transition from G1 to S phase and inhibiting tumor cell proliferation.[1][4]
Q2: What are the common dosing schedules for Ribociclib in preclinical and clinical settings?
In clinical settings for advanced or metastatic breast cancer, a common starting dose is 600 mg orally once daily for 21 consecutive days, followed by a 7-day break, creating a 28-day cycle.[6][7] For adjuvant treatment of early-stage breast cancer, a 400 mg daily dose for 21 days on and 7 days off is often used.[7][8][9] In preclinical in vitro studies, concentrations can range from 0.1 µM to 100 µM, depending on the cell line and experimental goals.[4][10]
Q3: Why is intermittent dosing often used for Ribociclib treatment?
The "3 weeks on, 1 week off" schedule is a common intermittent dosing strategy.[6][11] This approach aims to balance therapeutic efficacy with managing potential side effects, such as neutropenia.[12][13] The off-treatment week allows for the recovery of normal cells, potentially reducing toxicity while maintaining anti-tumor activity.
Q4: What are the most common synergistic partners for Ribociclib?
Ribociclib is frequently combined with endocrine therapies.[2] Aromatase inhibitors like letrozole (B1683767) and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) are common combination partners, particularly in hormone receptor-positive (HR+) breast cancer models.[2][12][14] These combinations have demonstrated significant improvements in progression-free survival in clinical trials.[2][13]
Q5: How can I determine if the combination of Ribociclib and another agent is synergistic?
Synergy can be assessed using various methods, such as the Bliss synergy/antagonism analysis.[15] This involves treating cells with each drug individually and in combination across a range of concentrations. The observed combination effect is then compared to the expected effect if the drugs were acting independently. Software like Combenefit can be used for these calculations.[15]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent results or increased viability at low Ribociclib concentrations. What could be the cause?
A: Several factors can contribute to inconsistent results in cell viability assays:
-
Hormesis-like Effect: At very low concentrations, some compounds can paradoxically stimulate a minor increase in cell proliferation or metabolic activity.[16]
-
Assay Type: Assays based on metabolic activity (like MTT) can sometimes be confounded by changes in cell size or metabolism that don't reflect actual cell number.[17] Consider using a nucleic acid-based proliferation assay (e.g., CyQuant) that directly measures cell number.[16]
-
Cell Seeding Density: If the initial cell seeding density is too high, control cells may become over-confluent during the experiment, leading to inaccurate normalization.[16]
-
Data Normalization: When analyzing your data, it is standard practice to set the vehicle control (e.g., DMSO) as 100% viability and disregard values that exceed this.[16]
Lack of Effect on Rb Phosphorylation
Q: I'm not observing a decrease in phosphorylated Rb (pRb) in my Western blots after Ribociclib treatment. What should I check?
A: Failure to detect a decrease in pRb can be due to several experimental factors:
-
Suboptimal Drug Concentration and Treatment Time: Ensure the Ribociclib concentration is at or above the IC50 for your specific cell line. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal time point to observe maximal pRb inhibition. A reduction in pRb is often seen within 24 hours.[16]
-
Cell Line Choice: Rb-negative cell lines will not show changes in pRb levels. Verify the Rb status of your cell line.[16]
-
Antibody Quality: The specificity and quality of your primary antibody against phosphorylated Rb (e.g., pRb Ser780) are crucial.[16] Ensure your antibody is validated for Western blotting and used at the recommended dilution.
-
Protein Extraction and Western Blotting Protocol: It is critical to use phosphatase inhibitors during protein extraction to preserve the phosphorylation status of proteins.[16]
Development of Drug Resistance
Q: My cells initially respond to Ribociclib, but then they seem to develop resistance. What are the common resistance mechanisms and how can I investigate them?
A: Resistance to CDK4/6 inhibitors like Ribociclib is a known phenomenon. Common mechanisms include:
-
Loss of Rb: Inactivation of the RB1 gene is a primary cause of resistance.[18] This makes the cell cycle progression independent of CDK4/6.
-
Upregulation of Other Cell Cycle Proteins: Increased expression of Cyclin E1 can drive resistance.[19]
-
Activation of Bypass Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR or RAS/MEK/ERK can circumvent the CDK4/6 blockade.[20] Overexpression of FGFR1 has also been implicated in resistance.[20]
To investigate these mechanisms, you can:
-
Perform Western Blots: Analyze the protein levels of Rb, Cyclin E, and key components of the PI3K/AKT and MAPK pathways.
-
Consider Combination Therapy: Combining Ribociclib with inhibitors of pathways implicated in resistance (e.g., PI3K inhibitors) may help overcome it.[20][21]
Data Presentation
Table 1: In Vitro Efficacy of Ribociclib as a Single Agent and in Combination
| Cell Line | Treatment | IC50 (µM) | Fold Change in Ribociclib IC50 | Citation |
| G75 (GBM) | Ribociclib | ~3.6 | - | [14] |
| Ribociclib + Letrozole (0.05 µM) | ~1.9 | ~1.9 | [14] | |
| Ribociclib + Letrozole (1:1 ratio) | ~0.6 | ~6.0 | [14] | |
| G43 (GBM) | Ribociclib | ~1.8 | - | [14] |
| Ribociclib + Letrozole (0.1 µM) | ~0.8 | ~2.3 | [14] | |
| Ribociclib + Letrozole (1:1 ratio) | ~0.2 | ~9.0 | [14] | |
| JHH-136 (GBM) | Ribociclib | ~2.5 | - | [14] |
| Ribociclib + Letrozole (0.1 µM) | ~1.2 | ~2.1 | [14] | |
| Ribociclib + Letrozole (1:1 ratio) | ~0.4 | ~6.3 | [14] | |
| G59 (GBM) | Ribociclib | ~0.8 | - | [14] |
| Ribociclib + Letrozole (1 µM) | ~0.4 | ~2.0 | [14] | |
| Ribociclib + Letrozole (1:1 ratio) | ~0.1 | ~8.0 | [14] | |
| MCF-7 (Breast) | Ribociclib | 20 | - | [22] |
| MDA-MB-231 (Breast) | Ribociclib | 11 | - | [22] |
Table 2: Effect of Ribociclib on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase (Mean ± SD) | P-value | Citation |
| G75 (GBM) | Control | 55.2 ± 1.5 | - | [14] |
| Ribociclib | 75.1 ± 2.1 | < 0.0001 | [14] | |
| G43 (GBM) | Control | 60.3 ± 2.0 | - | [14] |
| Ribociclib | 65.4 ± 1.8 | > 0.05 (ns) | [14] | |
| JHH-136 (GBM) | Control | 58.9 ± 1.7 | - | [14] |
| Ribociclib | 78.2 ± 2.5 | < 0.0001 | [14] | |
| G59 (GBM) | Control | 62.1 ± 1.9 | - | [14] |
| Ribociclib | 68.7 ± 2.2 | > 0.05 (ns) | [14] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14][22][23]
-
Compound Treatment: Treat cells with various concentrations of Ribociclib (e.g., 0.1 to 100 µM) and/or a synergistic agent. Include a vehicle control (e.g., 0.1% DMSO).[22]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.[23]
Western Blotting for CDK4/6 Pathway Analysis
-
Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using a lysis buffer (e.g., NP40 buffer) supplemented with protease and phosphatase inhibitors.[16][25]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.[25]
-
SDS-PAGE: Denature 20-50 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, CDK4, CDK6, Cyclin D1) overnight at 4°C.[1][26][27]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[16]
-
Loading Control: Strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
Visualizations
References
- 1. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosing | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 7. Kisqali (ribociclib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Dose Adjustments | eBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. Ribociclib & Optimizing First-Line Treatment in HR+/HER2- mBC | OncUpdates [oncupdates.com]
- 13. dovepress.com [dovepress.com]
- 14. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 21. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-Tumor Effects of Ribociclib and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with its main alternatives, Palbociclib and Abemaciclib. The information presented is collated from various preclinical studies to aid in the evaluation of these compounds in cancer research and drug development. While direct head-to-head in vivo studies are limited, this guide synthesizes available data to offer a comparative overview.
Comparative In Vivo Efficacy of CDK4/6 Inhibitors
The following tables summarize the in vivo anti-tumor effects of Ribociclib, Palbociclib, and Abemaciclib in various cancer xenograft models. It is important to note that the experimental conditions, such as cell lines, animal models, and dosing regimens, may vary across different studies, which can influence outcomes.
Table 1: In Vivo Anti-Tumor Efficacy of Ribociclib
| Cancer Type | Cell Line/Model | Animal Model | Dosage | Treatment Duration | Key Outcomes |
| Breast Cancer (ER+) | MCF-7 Xenograft | Mouse | Not Specified | Not Specified | Significant tumor growth inhibition.[1] |
| Breast Cancer (ER+) | Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Not Specified | Potent antitumor activity when combined with alpelisib, letrozole, or fulvestrant.[2] |
| Mantle Cell Lymphoma | Jeko-1 Xenograft | Rat | 75 and 150 mg/kg, once daily | Not Specified | Induced complete tumor regressions.[3] |
| Neuroblastoma | Not Specified | Xenograft Models | Not Specified | Not Specified | Demonstrated tumor growth inhibition. |
Table 2: In Vivo Anti-Tumor Efficacy of Palbociclib
| Cancer Type | Cell Line/Model | Animal Model | Dosage | Treatment Duration | Key Outcomes |
| Medulloblastoma (MYC-amplified) | Med-211FH PDX | Mouse | Not Specified | 16-28 days | Significant therapeutic benefit and survival advantage.[4] |
| Desmoplastic Small Round Cell Tumor | DSRCT Xenograft | Mouse | Not Specified | 2-3 weeks | Reduction in tumor growth.[4] |
| Non-Small Cell Lung Cancer | NSCLC PDX | Mouse | 50 mg/kg, 5x/week | Not Specified | Varied overall response rate in different PDX models.[4] |
| Breast Cancer (ER+) | MCF-7 Xenograft | Mouse | 20 mg/kg | Not Specified | Inhibition of tumor growth.[4] |
Table 3: In Vivo Anti-Tumor Efficacy of Abemaciclib
| Cancer Type | Cell Line/Model | Animal Model | Dosage | Treatment Duration | Key Outcomes |
| Breast Cancer (ER+) | Not Specified | Xenograft Models | Not Specified | Not Specified | Showed tumor regression.[5] |
| Glioblastoma | Not Specified | Intracranial Xenografts | Not Specified | Not Specified | Dose-dependent improvement in survival.[5] |
| Breast Cancer | Not Specified | Xenograft Models | Not Specified | Not Specified | Increased effects on tumor regression when combined with cytotoxic agents.[2] |
Signaling Pathway and Experimental Workflow
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway. In response to mitogenic signals, Cyclin D complexes with CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition in the cell cycle. CDK4/6 inhibitors, such as Ribociclib, block the kinase activity of the CDK4/6-Cyclin D complex, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[6][7][8][9]
In Vivo Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of a CDK4/6 inhibitor in a xenograft mouse model. This process begins with the subcutaneous implantation of cancer cells into immunodeficient mice. Once tumors are established, the animals are randomized into treatment and control groups. The investigational drug is then administered according to a predefined schedule, and tumor growth is monitored over time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for xenograft models commonly used to test the efficacy of CDK4/6 inhibitors.
General Xenograft Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment or control groups.
-
Drug Administration:
-
Ribociclib, Palbociclib, or Abemaciclib: Administered orally (via gavage) at the specified dose and schedule (e.g., daily, 5 days on/2 days off).
-
Vehicle Control: The vehicle used to dissolve the drug is administered to the control group following the same schedule.
-
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for biomarkers (e.g., Ki-67, p-Rb) or gene expression analysis.
Conclusion
Preclinical in vivo data demonstrate that Ribociclib, Palbociclib, and Abemaciclib are all effective inhibitors of tumor growth in various cancer models.[4] While all three drugs target the CDK4/6 pathway, there may be differences in their potency, selectivity, and toxicity profiles that could influence their efficacy in specific contexts.[1][5][10] Ribociclib has demonstrated the ability to induce complete tumor regression in some models, particularly at higher doses.[4] Abemaciclib has shown notable single-agent activity across several solid tumor models and has the potential to cross the blood-brain barrier.[5] Palbociclib has also shown significant efficacy, especially when used in combination with other therapeutic agents.[4]
The choice of a CDK4/6 inhibitor for preclinical studies should be guided by the specific cancer type, the genetic background of the tumor model, and the intended therapeutic combination. The experimental protocols and pathway information provided in this guide serve as a valuable resource for the design and interpretation of in vivo studies aimed at further validating and optimizing CDK4/6-targeted therapies.
References
- 1. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Targeting CDK4/6 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
A Comparative Analysis of CDK4/6 Inhibitors: Ribociclib, Palbociclib, and Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive comparative analysis of the three FDA-approved CDK4/6 inhibitors: ribociclib (B560063) (Kisqali), palbociclib (B1678290) (Ibrance), and abemaciclib (B560072) (Verzenio). By examining their mechanisms of action, clinical efficacy, safety profiles, and underlying experimental data, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
All three inhibitors target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[1] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.[1][2]
While sharing a common target, the three inhibitors exhibit distinct pharmacological properties. Abemaciclib is structurally distinct from palbociclib and ribociclib and has shown a greater selectivity for CDK4 over CDK6.[3][4] Furthermore, abemaciclib is unique in its ability to cross the blood-brain barrier and has demonstrated single-agent activity.[1][5] Preclinical models suggest that abemaciclib may also induce tumor cell death and regression, not just cell cycle arrest.[6][7] Palbociclib and ribociclib, in contrast, primarily induce cytostasis.[6][7]
dot
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Clinical Efficacy: A Head-to-Head Look at Pivotal Trials
While no large-scale, head-to-head clinical trials have directly compared the three CDK4/6 inhibitors, indirect analyses and real-world evidence suggest comparable efficacy in terms of progression-free survival (PFS) and overall response rate (ORR).[8][9] However, some studies indicate potential differences in overall survival (OS) benefits.
The following tables summarize key efficacy data from the pivotal Phase 3 clinical trials for each drug in the first-line and second-line settings for HR+/HER2- advanced breast cancer.
First-Line Treatment
| Trial | Drug Combination | Median PFS (months) | Hazard Ratio (PFS) | Median OS (months) | Hazard Ratio (OS) |
| PALOMA-2 | Palbociclib + Letrozole | 24.8 | 0.58[10] | 53.9 | 0.956[10] |
| Placebo + Letrozole | 14.5 | 51.2 | |||
| MONALEESA-2 | Ribociclib + Letrozole | 25.3 | 0.568[11] | 63.9 | 0.76[10] |
| Placebo + Letrozole | 16.0 | 51.4 | |||
| MONARCH 3 | Abemaciclib + NSAI | 28.18 | 0.540[12] | 67.1 | 0.754[10] |
| Placebo + NSAI | 14.76 | 54.1 |
*Non-steroidal aromatase inhibitor (letrozole or anastrozole)
Second-Line Treatment (Following Progression on Endocrine Therapy)
| Trial | Drug Combination | Median PFS (months) | Hazard Ratio (PFS) | Median OS (months) | Hazard Ratio (OS) |
| PALOMA-3 | Palbociclib + Fulvestrant | 9.5 | 0.46[13] | 34.9 | 0.81[14] |
| Placebo + Fulvestrant | 4.6 | 28.0 | |||
| MONALEESA-3 | Ribociclib + Fulvestrant | 20.5 | 0.593[11] | 53.7 | 0.724[11] |
| Placebo + Fulvestrant | 12.8 | 41.5 | |||
| MONALEESA-7 | Ribociclib + Goserelin + NSAI/Tamoxifen | 23.8 | 0.55[15] | 58.7 | 0.76[15] |
| (Pre/perimenopausal) | Placebo + Goserelin + NSAI/Tamoxifen | 13.0 | 48.0 | ||
| MONARCH 2 | Abemaciclib + Fulvestrant | 16.4 | 0.553[12] | 46.7 | 0.757[12] |
| Placebo + Fulvestrant | 9.3 | 37.3 |
Safety and Tolerability: A Differentiated Profile
The three CDK4/6 inhibitors exhibit distinct safety profiles, a crucial factor in treatment selection and management.
| Adverse Event (Grade 3/4) | Palbociclib (PALOMA-2/3)[10] | Ribociclib (MONALEESA-2/3/7)[11] | Abemaciclib (MONARCH 2/3)[16] |
| Neutropenia | 66% / 66% | 59.9% | 25.4% |
| Febrile Neutropenia | 1.8% (across both) | <2% | 0.7% |
| Diarrhea | <1% | <2% | 13.4% (MONARCH 2) / 9.5% (MONARCH 3) |
| Fatigue | 2% / 4% | <5% | 12.9% (any grade, MONARCH 2) |
| Nausea | 2% / 5% | <5% | 2.7% (MONARCH 2) / 2.7% (MONARCH 3) |
| QTc Prolongation | Not a significant concern | ~3-5% (any grade)[11][17] | Not a significant concern[18] |
| Hepatobiliary Toxicity (ALT/AST increase) | Infrequent | ~10-15% (any grade) | ~6-8% |
Key Toxicities and Management:
-
Neutropenia: The most common adverse event for palbociclib and ribociclib.[10][19] It is typically managed by dose interruption and/or reduction and is less frequently associated with febrile neutropenia compared to chemotherapy-induced neutropenia.[14][20][21][22]
-
Diarrhea: The hallmark toxicity of abemaciclib.[2][13][23][24] Proactive management with antidiarrheal agents like loperamide (B1203769) is crucial, especially during the initial cycles.[12][25][26]
-
QTc Prolongation: A specific concern with ribociclib, requiring baseline and periodic electrocardiogram (ECG) monitoring.[17][27][28] Withholding the drug is recommended for significant QTc prolongation.[17]
Experimental Protocols
The following section outlines generalized methodologies for key experiments used to characterize and compare CDK4/6 inhibitors.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CDK4/6 enzymes.
Methodology:
-
Reagents: Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, substrate (e.g., a peptide derived from Rb), ATP, and the test compounds (Ribociclib, Palbociclib, Abemaciclib).
-
Procedure: The assay is typically performed in a 96- or 384-well plate format. The inhibitors are serially diluted and incubated with the CDK/cyclin complexes. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The extent of substrate phosphorylation is measured, often using methods like HTRF®, AlphaLISA®, or radiometric assays with ³²P-ATP.[23]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, T-47D) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK4/6 inhibitors for a specified period (e.g., 48-72 hours).[19][22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[29][30]
-
Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution and measure the absorbance at 570 nm.[29][30]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
dot
Caption: A generalized workflow for a cell proliferation (MTT) assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with the CDK4/6 inhibitors for a defined period.
-
Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.[31][32]
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.[2][31]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Rb Phosphorylation
Objective: To confirm the on-target effect of the inhibitors by assessing the phosphorylation status of Rb.
Methodology:
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Rb (p-Rb) at CDK4/6-specific sites (e.g., Ser780, Ser807/811) and total Rb.[1][18] A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-Rb to total Rb.
dot
Caption: A simplified workflow for Western blot analysis of Rb phosphorylation.
Conclusion
Ribociclib, palbociclib, and abemaciclib are all effective CDK4/6 inhibitors that have significantly improved outcomes for patients with HR+/HER2- advanced breast cancer. While they share a common mechanism of action, they exhibit important differences in their pharmacological properties, clinical efficacy in terms of overall survival, and distinct safety profiles. Abemaciclib stands out for its unique chemical structure, greater selectivity for CDK4, and ability to cross the blood-brain barrier. These differences underscore the importance of a tailored treatment approach based on individual patient characteristics and comorbidities. For the research and drug development community, a deep understanding of these nuances is critical for the design of future clinical trials and the development of next-generation CDK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacr.org [aacr.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of abemaciclib plus endocrine therapy in older patients with hormone receptor-positive/human epidermal growth factor receptor 2-negative advanced breast cancer: an age-specific subgroup analysis of MONARCH 2 and 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 11. Safety and impact of dose reductions on efficacy in the randomised MONALEESA-2, -3 and -7 trials in hormone receptor-positive, HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of abemaciclib plus endocrine therapy in older patients with hormone receptor-positive/human epidermal growth factor receptor 2-negative advanced breast cancer: an age-specific subgroup analysis of MONARCH 2 and 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of palbociclib plus endocrine therapy in North American women with hormone receptor‐positive/human epidermal growth factor receptor 2‐negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. esmo.org [esmo.org]
- 15. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. profiles.foxchase.org [profiles.foxchase.org]
- 27. researchgate.net [researchgate.net]
- 28. en.ice-biosci.com [en.ice-biosci.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
A definitive guide for researchers navigating the landscape of CDK4/6 inhibition. This document provides a comprehensive in vitro comparison of the three FDA-approved CDK4/6 inhibitors—palbociclib (B1678290), ribociclib, and abemaciclib (B560072)—supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. These kinases are critical regulators of the cell cycle, and their inhibition leads to G1 cell cycle arrest and a halt in tumor cell proliferation. While all three approved inhibitors target the same pathway, distinct differences in their biochemical potency, kinase selectivity, and cellular effects have been observed in vitro, which may have implications for their clinical activity and toxicity profiles.
Data Presentation: Quantitative Comparison of CDK4/6 Inhibitors
The following tables summarize the in vitro biochemical potency and kinase selectivity of palbociclib, ribociclib, and abemaciclib from various studies.
Table 1: Biochemical Potency (IC50, nM) of CDK4/6 Inhibitors Against Cyclin D-Associated Kinases
| Inhibitor | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) | Reference(s) |
| Palbociclib | 11 | 16 | [1] |
| Ribociclib | 10 | 39 | [1] |
| Abemaciclib | 2 | 10 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: Kinase Selectivity Profile of CDK4/6 Inhibitors
| Inhibitor | Primary Targets | Other Notable Kinase Targets (in vitro) | Key Characteristics | Reference(s) |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6 | The first-in-class CDK4/6 inhibitor with a well-established high selectivity profile.[2] | [2] |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6 | Structurally similar to palbociclib with a high degree of selectivity for CDK4 and CDK6.[2] | [2] |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9, GSK3β | Exhibits broader kinase inhibition, which may contribute to different cellular effects and a distinct side-effect profile.[3][4] | [3][4] |
Mandatory Visualization
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Cyclin D-Rb-E2F signaling pathway.
Experimental Workflow for In Vitro Comparison
Caption: A typical experimental workflow for the in vitro comparison of CDK4/6 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 and the inhibitory potential of the compounds.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Rb-derived peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Palbociclib, Ribociclib, Abemaciclib)
-
Assay plates (e.g., 384-well, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the CDK4/6 inhibitors in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction.
-
Add the serially diluted inhibitors to the wells. Include a no-inhibitor control (vehicle) and a no-kinase control.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by non-linear regression analysis.
Cell Proliferation Assay (SRB Assay)
This assay assesses the effect of the inhibitors on cell growth.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of each CDK4/6 inhibitor for 72 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound stain by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of CDK4/6 inhibitors for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Western Blot for Retinoblastoma (Rb) Phosphorylation
This technique is used to assess the phosphorylation status of Rb, a direct substrate of CDK4/6.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with CDK4/6 inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and a loading control (e.g., β-actin).
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Ribociclib Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting response to Ribociclib (B560063) and other CDK4/6 inhibitors in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. This guide summarizes quantitative data from key clinical trials, details relevant experimental protocols, and visualizes critical signaling pathways to support further research and clinical trial design.
Introduction
Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has significantly improved progression-free survival (PFS) for patients with HR+/HER2- advanced breast cancer when combined with endocrine therapy. However, not all patients derive the same benefit, and acquired resistance is common. The identification and validation of predictive biomarkers are crucial for optimizing patient selection, overcoming resistance, and developing novel therapeutic strategies. This guide compares the performance of key biomarkers for Ribociclib against other approved CDK4/6 inhibitors, Palbociclib (B1678290) and Abemaciclib, based on data from the pivotal MONALEESA, PALOMA, and MONARCH clinical trial programs.
Comparative Analysis of Biomarker Performance
The following tables summarize the quantitative data on the predictive value of key biomarkers for Ribociclib, Palbociclib, and Abemaciclib from their respective clinical trials. The primary endpoint for these analyses is typically progression-free survival (PFS).
Table 1: Biomarkers of Response to Ribociclib (MONALEESA Trials)
| Biomarker | Subgroup | Hazard Ratio (95% CI) for PFS | p-value | Clinical Trial | Citation |
| Intrinsic Subtype | |||||
| Luminal A | 0.63 (0.49-0.83) | 0.0007 | MONALEESA-2, -3, -7 (Pooled) | [1] | |
| Luminal B | 0.52 (0.38-0.72) | <0.0001 | MONALEESA-2, -3, -7 (Pooled) | [1] | |
| HER2-enriched | 0.39 (0.25-0.60) | <0.0001 | MONALEESA-2, -3, -7 (Pooled) | [1] | |
| Basal-like | 1.15 (0.46-2.83) | 0.77 | MONALEESA-2, -3, -7 (Pooled) | [1] | |
| Gene Alterations (ctDNA) | |||||
| PIK3CA mutation | Mutant | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
| TP53 mutation | Mutant | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
| Rb1 expression | Not specified | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
| CCND1 mRNA level | Not specified | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
| CDKN2A mRNA level | Not specified | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
| ESR1 mRNA level | Not specified | Maintained Benefit | Maintained | MONALEESA-2 | [2] |
Table 2: Biomarkers of Response to Palbociclib (PALOMA Trials)
| Biomarker | Subgroup | Hazard Ratio (95% CI) for PFS | p-value | Clinical Trial | Citation |
| Intrinsic Subtype | |||||
| Luminal A | 0.23 (0.11-0.47) | 0.0000158 | PALOMA-3 | [3] | |
| Luminal B | 0.26 (0.12-0.56) | 0.000269 | PALOMA-3 | [3] | |
| Gene Expression | |||||
| CCNE1 expression | High | Associated with resistance | - | PALOMA-3 | [4] |
| CDK4 expression | High | Associated with endocrine resistance | 0.000972 | PALOMA-2 | [4] |
| Gene Alterations (ctDNA) | |||||
| PIK3CA mutation | Not specified | Benefit maintained | - | PALOMA-3 | [5] |
| ESR1 mutation | Not specified | Benefit maintained | - | PALOMA-3 | [5] |
Table 3: Biomarkers of Response to Abemaciclib (MONARCH Trials)
| Biomarker | Subgroup | Hazard Ratio (95% CI) for PFS | p-value | Clinical Trial | Citation |
| Clinical Factors | |||||
| Liver Metastases | Present | 0.540 (0.418-0.698) | 0.000002 | MONARCH 3 | [6] |
| PgR Status | Negative | Larger benefit observed | - | MONARCH 2 & 3 | [7] |
| Tumor Grade | High | Larger benefit observed | - | MONARCH 2 & 3 | [7] |
| Treatment-Free Interval | <36 months | Larger benefit observed | - | MONARCH 2 & 3 | [7] |
| Intrinsic Subtype | |||||
| Luminal A/B | Consistent benefit across subtypes | - | monarchE | [8] | |
| Gene Alterations | |||||
| MYC amplification | Amplified | Associated with less benefit | - | monarchE | [8] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Ribociclib and other CDK4/6 inhibitors is the inhibition of the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.
Resistance to CDK4/6 inhibitors can occur through various mechanisms that bypass the G1-S checkpoint. These include alterations in the core cell cycle machinery or activation of alternative signaling pathways.
Caption: Key mechanisms of resistance to CDK4/6 inhibitors.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of biomarkers. The following sections outline standardized methodologies for key assays.
Immunohistochemistry (IHC) for Rb1 Protein Expression
Objective: To determine the expression status of the Retinoblastoma 1 (Rb1) protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.
Materials:
-
FFPE breast cancer tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanols)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Primary antibody: Mouse anti-human Rb1 monoclonal antibody
-
Detection system (e.g., HRP-polymer-based)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 x 10 minutes).
-
Rehydrate through graded ethanols: 100% (2 x 5 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Incubate with a protein block to reduce non-specific binding.
-
Incubate with the primary Rb1 antibody at the optimal dilution for 60 minutes at room temperature or overnight at 4°C.
-
Wash with buffer (e.g., TBS or PBS).
-
Incubate with the secondary antibody/polymer-HRP conjugate for 30-60 minutes.
-
Wash with buffer.
-
Incubate with DAB chromogen until the desired stain intensity develops.
-
Rinse in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded ethanols and clear in Xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Rb1 expression is evaluated based on the percentage of tumor cells with nuclear staining and the intensity of the staining. Loss of expression is defined as the complete absence of nuclear staining in tumor cells with positive internal controls.
Experimental Workflow: Biomarker Validation
Caption: A generalized workflow for biomarker validation in clinical studies.
Next-Generation Sequencing (NGS) for Multi-Gene Panel Analysis
Objective: To identify somatic mutations in a panel of cancer-related genes from tumor tissue or circulating tumor DNA (ctDNA).
Materials:
-
FFPE tumor tissue or plasma for ctDNA extraction
-
DNA extraction kit
-
Targeted NGS panel (e.g., covering genes like TP53, PIK3CA, ESR1, RB1, etc.)
-
NGS library preparation kit
-
NGS instrument (e.g., Illumina or Ion Torrent platform)
-
Bioinformatics pipeline for data analysis
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from FFPE tissue or ctDNA from plasma according to the kit manufacturer's instructions.
-
Quantify DNA and assess its quality.
-
-
Library Preparation:
-
Fragment the DNA to the appropriate size.
-
Ligate adapters to the DNA fragments.
-
Perform target enrichment using the specific gene panel probes (hybridization-based capture).
-
Amplify the captured DNA libraries by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on the NGS platform.
-
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align reads to the human reference genome.
-
Call variants (single nucleotide variants, insertions/deletions, copy number variations).
-
Annotate variants to determine their potential clinical significance.
-
Droplet Digital PCR (ddPCR) for PIK3CA Mutation Detection
Objective: To detect and quantify specific hotspot mutations in the PIK3CA gene from ctDNA.
Materials:
-
Plasma for ctDNA extraction
-
ctDNA extraction kit
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR supermix
-
Primers and probes specific for wild-type and mutant PIK3CA alleles (e.g., for E542K, E545K, H1047R)
Protocol:
-
ctDNA Extraction: Extract ctDNA from plasma.
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR supermix, primers, probes, and the extracted ctDNA.
-
-
Droplet Generation:
-
Partition the reaction mix into thousands of nanoliter-sized droplets.
-
-
PCR Amplification:
-
Perform PCR amplification of the DNA within each droplet.
-
-
Droplet Reading:
-
Read the fluorescence of each droplet to determine the number of positive (mutant or wild-type) and negative droplets.
-
-
Data Analysis:
-
Calculate the concentration of mutant and wild-type DNA using Poisson statistics.
-
Conclusion and Future Directions
The validation of predictive biomarkers for Ribociclib and other CDK4/6 inhibitors is an ongoing effort. While no single biomarker has emerged as a definitive predictor of response or resistance, several promising candidates have been identified. Alterations in the core cell cycle pathway, such as RB1 loss and CCNE1 amplification, are strongly implicated in resistance. The intrinsic molecular subtypes of breast cancer also appear to influence the degree of benefit from Ribociclib.
Future research should focus on:
-
Prospective validation of these biomarkers in randomized clinical trials.
-
Development of composite biomarkers that integrate multiple genetic and clinical factors to improve predictive accuracy.
-
Standardization of biomarker assays to ensure reproducibility across different laboratories.
-
Investigation of novel biomarkers through comprehensive genomic and proteomic analyses of patient samples.
By advancing our understanding of the molecular determinants of response and resistance to Ribociclib, we can move closer to a personalized approach to the treatment of HR+/HER2- breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of data from the PALOMA-3 trial confirms the efficacy of palbociclib and offers alternatives for novel assessment of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutated TP53 in Circulating Tumor DNA as a Risk Level Biomarker in Head and Neck Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct allosteric networks in CDK4 and CDK6 in the cell cycle and in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. monarchE: No predictive biomarkers revealed with molecular profiling - Medical Conferences [conferences.medicom-publishers.com]
Cross-Validation of Ribociclib's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Ribociclib (B560063), a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, across a spectrum of cancer models. By objectively comparing its performance with alternative CDK4/6 inhibitors and other therapeutic agents, this document aims to furnish researchers, scientists, and drug development professionals with critical data to inform future research and clinical strategies. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: Targeting the Cell Cycle Engine
Ribociclib functions by selectively inhibiting CDK4 and CDK6, two key proteins that regulate the cell cycle.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial tumor suppressor. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1]
Signaling Pathway of Ribociclib Action
Caption: Figure 1: Ribociclib's Mechanism of Action
Comparative Efficacy in Preclinical Models
The preclinical efficacy of Ribociclib has been evaluated in a multitude of cancer cell lines and animal models, demonstrating its potent anti-proliferative activity.
In Vitro Cell Line Studies
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Ribociclib and its counterparts, Palbociclib and Abemaciclib, in various cancer cell lines.
Table 1: IC50 Values of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Ribociclib (μM) | Palbociclib (μM) | Abemaciclib (μM) | Reference |
| MCF-7 | ER+, HER2- | 0.06 ± 0.005 | 0.09 ± 0.01 | 0.03 ± 0.004 | [2] |
| T47D | ER+, HER2- | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.04 ± 0.006 | [2] |
| CAMA-1 | ER+, HER2- | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.07 ± 0.01 | [2] |
| MDA-MB-231 | Triple-Negative | 11 | - | - | [3] |
| MDA-MB-468 | Triple-Negative | >100 | >100 | 72.0 ± 3.6 | [4] |
Table 2: IC50 Values of Ribociclib in Other Cancer Cell Lines
| Cell Line | Cancer Type | Ribociclib IC50 (μM) | Reference |
| 786-O | Renal Cell Carcinoma | 0.076 | [5] |
| SW839 | Renal Cell Carcinoma | 0.112 | [5] |
| CaKi-2 | Renal Cell Carcinoma | 0.280 | [5] |
| G75 | Glioblastoma | ~0.5 | [6] |
| G43 | Glioblastoma | ~0.8 | [6] |
| NCI-H295R | Adrenocortical Carcinoma | 21.60 | [7] |
| MUC-1 | Adrenocortical Carcinoma | 48.16 | [7] |
In Vivo Xenograft Models
Animal models provide a crucial platform for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes the tumor growth inhibition observed with Ribociclib treatment in various xenograft models.
Table 3: Ribociclib Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Mantle Cell Lymphoma | JeKo-1 rat xenograft | Ribociclib (75 mg/kg) | Complete Regression | [2][8] |
| Mantle Cell Lymphoma | JeKo-1 rat xenograft | Ribociclib (150 mg/kg) | Complete Regression | [2][8] |
| Neuroblastoma | NB-1691 mouse xenograft | Ribociclib | Significant delay | [9] |
| Nasopharyngeal Carcinoma | C666-1 mouse xenograft | Ribociclib + Alpelisib | Significant reduction vs. single agents | [10] |
Clinical Efficacy of Ribociclib
The clinical development of Ribociclib has primarily focused on hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The MONALEESA series of clinical trials have been pivotal in establishing its efficacy in this setting.
Breast Cancer Clinical Trials
Table 4: Key Efficacy Outcomes from MONALEESA Trials in HR+/HER2- Advanced Breast Cancer
| Trial | Patient Population | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| MONALEESA-2 | Postmenopausal women, 1st line | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | 63.9 months | [11] |
| MONALEESA-3 | Postmenopausal women, 1st or 2nd line | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 months | 53.7 months | [12] |
| MONALEESA-7 | Premenopausal women, 1st line | Ribociclib + Goserelin + Aromatase Inhibitor/Tamoxifen | Placebo + Goserelin + Aromatase Inhibitor/Tamoxifen | 23.8 months | 58.7 months | [12][13][14] |
An indirect comparison of the three approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—suggests they are equally effective in terms of progression-free survival and overall response rate in both first- and second-line therapy for advanced ER+ breast cancer, though they exhibit different toxicity profiles.[15][16] However, a real-world study (PALMARES-2) indicated that Abemaciclib and Ribociclib were associated with better real-world progression-free survival compared to Palbociclib.[17]
Efficacy in Other Cancer Types
The evaluation of Ribociclib in other malignancies is ongoing. Preclinical data has shown promise in models of glioblastoma and renal cell carcinoma.[5][6] Clinical trials are exploring its utility in various solid tumors.
-
Glioblastoma: A phase 0/II clinical trial in recurrent glioblastoma patients showed that Ribociclib penetrates the central nervous system and modulates its target.[18][19][20] However, monotherapy showed limited clinical efficacy, suggesting the need for combination strategies.[19][20]
-
NRAS-mutant Melanoma: A phase Ib/II trial of Ribociclib in combination with the MEK inhibitor Binimetinib demonstrated clinical activity in patients with NRAS-mutant melanoma.[21][22] The overall response rate was 19.5%, with a median progression-free survival of 3.7 months and a median overall survival of 11.3 months.[21][22]
-
Non-Small Cell Lung Cancer (NSCLC): A phase Ib/II study of Ceritinib (B560025) in combination with Ribociclib in patients with ALK-rearranged NSCLC showed an overall response rate of 37.0% and a median progression-free survival of 21.5 months.[23]
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[24]
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of Ribociclib or other compounds. A vehicle control (e.g., DMSO) is also included.[24]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[24]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of viability against the drug concentration.
Xenograft Tumor Model Workflow
Caption: Figure 2: Typical Xenograft Model Workflow
Conclusion
Ribociclib has demonstrated robust and consistent efficacy in preclinical and clinical settings, particularly in HR+/HER2- breast cancer. Its mechanism of action, centered on the potent and selective inhibition of the CDK4/6-Rb pathway, provides a strong rationale for its use. Comparative data suggests its efficacy is on par with other CDK4/6 inhibitors, with a distinct safety profile. The exploration of Ribociclib in other cancer types, both as a monotherapy and in combination with other targeted agents, is an active area of research that holds promise for expanding its therapeutic application. The data and protocols presented in this guide offer a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective cancer therapies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iris.unibs.it [iris.unibs.it]
- 8. researchgate.net [researchgate.net]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 12. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overall Survival with Ribociclib plus Endocrine Therapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hps.com.au [hps.com.au]
- 16. researchgate.net [researchgate.net]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase Ib/II Trial of Ribociclib in Combination with Binimetinib in Patients with NRAS-mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase Ib/II Trial of Ribociclib in Combination with Binimetinib in Patients with NRAS-mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Ribociclib Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ribociclib's performance with other therapeutic alternatives, supported by experimental data from published preclinical and clinical studies. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Mechanism of Action
Ribociclib (B560063) is an oral, highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial regulators of the cell cycle. In many cancers, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.
The core mechanism involves the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway.[4][5] In its active state, the cyclin D-CDK4/6 complex phosphorylates the Rb protein.[5] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4][5] Ribociclib inhibits CDK4/6, preventing the hyperphosphorylation of Rb and thereby maintaining it in its active, growth-suppressive state.[6][7] This action effectively blocks the cell cycle at the G1/S checkpoint, leading to cell cycle arrest and a reduction in tumor cell proliferation.[1][8][9]
Signaling Pathway Diagram
Caption: Ribociclib's mechanism of action in the CDK4/6-Rb signaling pathway.
Preclinical Efficacy: In Vitro Studies
Ribociclib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those that are estrogen receptor-positive (ER+).[4] Its efficacy is often compared to other CDK4/6 inhibitors like Palbociclib (B1678290) and Abemaciclib.
| Cell Line | Cancer Type | Ribociclib IC50 (nM) | Palbociclib IC50 (nM) | Abemaciclib IC50 (nM) | Reference |
| CDK4-dependent | |||||
| T-47D | Breast Cancer | 8 ± 2 | 16 ± 2 | 4 ± 1 | [10] |
| CAMA-1 | Breast Cancer | 13 ± 3 | 19 ± 1 | 5 ± 1 | [10] |
| CDK6-dependent | |||||
| HCT 116 | Colon Cancer | 239 ± 24 | 18 ± 2 | 100 ± 10 | [10] |
| MOLM-13 | Leukemia | 101 ± 14 | 12 ± 1 | 103 ± 11 | [10] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Clinical Efficacy: Key Phase III Trials
Ribociclib has been extensively studied in large-scale clinical trials, primarily for the treatment of HR+, HER2-negative advanced or metastatic breast cancer. The MONALEESA series of trials have been pivotal in establishing its clinical benefit.
| Trial Name | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit | Reference |
| MONALEESA-2 | Ribociclib + Letrozole vs. Placebo + Letrozole | Postmenopausal women, 1st line | 25.3 months vs. 16.0 months | Significant improvement (63.9 vs 51.4 months) | [11][12] |
| MONALEESA-3 | Ribociclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | Postmenopausal women, 1st or 2nd line | 20.5 months vs. 12.8 months | Significant improvement (67.6 vs 51.8 months) | [13][14] |
| MONALEESA-7 | Ribociclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | Premenopausal women, 1st line | 23.8 months vs. 13.0 months | Significant improvement | [13] |
| NATALEE | Ribociclib + Aromatase Inhibitor vs. Aromatase Inhibitor alone | Stage II/III HR+/HER2- early breast cancer (adjuvant) | 3-year invasive disease-free survival: 90.7% vs 87.6% | Data maturing | [15][16] |
Comparison with Other CDK4/6 Inhibitors
While all three approved CDK4/6 inhibitors (Ribociclib, Palbociclib, and Abemaciclib) target the same pathway, there are some differences in their kinase selectivity, dosing schedules, and side effect profiles.
| Feature | Ribociclib (Kisqali) | Palbociclib (Ibrance) | Abemaciclib (Verzenio) |
| Dosing Schedule | 600 mg daily for 21 days, 7 days off | 125 mg daily for 21 days, 7 days off | 150 mg twice daily, continuous |
| Key Toxicities | Neutropenia, hepatobiliary toxicity, QT interval prolongation | Neutropenia, fatigue | Diarrhea, fatigue, neutropenia |
| Adjuvant Setting Benefit | Demonstrated in NATALEE trial | Not demonstrated in PALLAS and PENELOPE-B trials | Demonstrated in monarchE trial |
A real-world evidence study (PALMARES-2) suggested that Ribociclib and Abemaciclib were associated with better real-world progression-free survival compared to Palbociclib in the first-line treatment of HR+/HER2- advanced breast cancer.[17][18] A randomized clinical trial comparing Ribociclib and Palbociclib in the second-line setting with fulvestrant found no statistically significant difference in progression-free survival between the two.[19][20][21]
Experimental Protocols
Cell Viability Assay (e.g., CyQuant Assay)
This assay is used to determine the number of viable cells in culture after treatment with a compound.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Ribociclib or other inhibitors for a specified period (e.g., 72 hours).
-
Lysis and Staining: The cells are lysed, and a DNA-binding dye (e.g., CyQuant GR dye) is added, which fluoresces upon binding to DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader, which is directly proportional to the number of cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the vehicle control or different concentrations of Ribociclib for a set time (e.g., 16, 24, or 48 hours).[8]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The amount of fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the number of cells in each phase of the cell cycle. A G1 arrest is indicated by an increased percentage of cells in the G0/G1 phase.[8][9]
Experimental Workflow Diagram
Caption: A typical experimental workflow for preclinical evaluation of Ribociclib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What diseases does Ribociclib Succinate treat? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. onclive.com [onclive.com]
- 12. The effectiveness and safety of palbociclib and ribociclib in stage IV HR+/HER-2 negative breast cancer: a nationwide real world comparative retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribociclib plus fulvestrant for advanced breast cancer: Health-related quality-of-life analyses from the MONALEESA-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 16. mediamedic.co [mediamedic.co]
- 17. vjoncology.com [vjoncology.com]
- 18. youtube.com [youtube.com]
- 19. journal.waocp.org [journal.waocp.org]
- 20. Comparing Ribociclib versus Palbociclib as a Second Line Treatment in Combination with Fulvestrant in Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Ribociclib and Other Cell Cycle Inhibitors in HR+/HER2- Breast Cancer
In the landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have emerged as a cornerstone of treatment.[1] This guide provides a detailed comparison of three leading oral CDK4/6 inhibitors: ribociclib (B560063) (Kisqali), palbociclib (B1678290) (Ibrance), and abemaciclib (B560072) (Verzenio). These inhibitors, used in combination with endocrine therapy, have significantly improved outcomes for patients.[2][3] This analysis, intended for researchers, scientists, and drug development professionals, delves into their comparative efficacy, safety profiles, and mechanisms of action, supported by data from pivotal clinical trials.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK4/6 inhibitors function by blocking the activity of cyclin-dependent kinases 4 and 6, key proteins that regulate cell cycle progression.[4] In HR+ breast cancer, the estrogen receptor (ER) pathway often drives the expression of Cyclin D1.[4][5] Cyclin D1 then binds to and activates CDK4/6.[4][5] This complex subsequently phosphorylates the retinoblastoma (Rb) tumor suppressor protein.[4][6] Phosphorylation of Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, ultimately leading to cell division.[4] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain the G1/S checkpoint, and induce cell cycle arrest, thereby suppressing tumor growth.[4][7]
While all three inhibitors share this core mechanism, preclinical studies have revealed differences in their biochemical profiles.[8] Ribociclib and abemaciclib have shown greater potency against CDK4 compared to CDK6, whereas palbociclib exhibits similar activity against both.[3][8][9] Abemaciclib is noted to be the most potent of the three and also inhibits other kinases to a lesser extent.[3][4][10] These subtle distinctions may contribute to the variations observed in their clinical efficacy and safety profiles.[8]
Comparative Efficacy: A Review of Pivotal Trials
The clinical development of ribociclib, palbociclib, and abemaciclib has been anchored by a series of Phase III clinical trials: MONALEESA for ribociclib, PALOMA for palbociclib, and MONARCH for abemaciclib.[3] While direct head-to-head trials are lacking, network meta-analyses and cross-trial comparisons provide valuable insights into their relative efficacy.[8][11]
All three agents, when combined with an aromatase inhibitor in the first-line setting for postmenopausal women, have demonstrated a significant improvement in progression-free survival (PFS) compared to endocrine therapy alone.[2][5] However, differences have emerged in overall survival (OS) data.[2] The MONALEESA-2 trial for ribociclib showed a statistically significant OS benefit.[2][12][13] In contrast, the PALOMA-2 trial for palbociclib did not demonstrate a significant OS advantage, a point of considerable discussion within the research community.[2][12] The MONARCH 3 trial of abemaciclib has shown a trend towards improved OS, though the data are still maturing.[2][12][14]
In the second-line setting, paired with fulvestrant, all three inhibitors also significantly prolong PFS.[3][15] Notably, both the MONALEESA-3 (ribociclib) and MONARCH-2 (abemaciclib) trials reported a significant OS benefit in this patient population.[3][10]
| Efficacy Outcomes in First-Line Therapy (in combination with an Aromatase Inhibitor) | |||
| Pivotal Trial | Drug | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| MONALEESA-2 | Ribociclib | 25.3 months vs 16.0 months (placebo)[13] | 63.9 months vs 51.4 months (placebo)[2][13] |
| PALOMA-2 | Palbociclib | 24.8 months vs 14.5 months (placebo)[10] | 53.9 months vs 51.2 months (placebo)[2] |
| MONARCH 3 | Abemaciclib | 28.2 months vs 14.8 months (placebo) | 67.1 months vs 54.5 months (placebo)[2] |
| Efficacy Outcomes in Second-Line Therapy (in combination with Fulvestrant) | |||
| Pivotal Trial | Drug | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit |
| MONALEESA-3 | Ribociclib | 20.5 months vs 12.8 months (placebo) | Statistically significant improvement[3][10] |
| PALOMA-3 | Palbociclib | 9.5 months vs 4.6 months (placebo)[10] | Not statistically significant[3][10] |
| MONARCH 2 | Abemaciclib | 16.4 months vs 9.3 months (placebo) | Statistically significant improvement[3][10] |
Note: Data presented are from the respective pivotal clinical trials. Direct cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.
Safety and Tolerability Profiles
The safety profiles of the three CDK4/6 inhibitors, while overlapping, have distinct characteristics that can influence treatment decisions.[11] Neutropenia is the most common adverse event for all three drugs, but it is more frequent and severe with palbociclib and ribociclib.[2][9] This has led to a dosing schedule of three weeks on, one week off for these two agents to allow for bone marrow recovery.[2][9] Abemaciclib, in contrast, is administered continuously and is associated with a lower incidence of severe neutropenia.[2][9] However, abemaciclib is more frequently associated with gastrointestinal side effects, particularly diarrhea.[2][9] Ribociclib is uniquely associated with a risk of QTc interval prolongation, requiring electrocardiogram (ECG) monitoring.[11]
| Common Grade 3/4 Adverse Events (%) | |||
| Adverse Event | Ribociclib | Palbociclib | Abemaciclib |
| Neutropenia | ~60%[9] | ~65%[15] | ~21-25%[9][15] |
| Diarrhea | <5% | <2% | ~10-15%[9] |
| Anemia | ~1-5% | ~5% | ~7%[11] |
| Fatigue | ~2-4% | ~2% | ~3% |
| Nausea | ~2-3% | ~2-3% | ~2-5% |
| Increased ALT/AST | ~9-11% | ~4-6% | ~4-8% |
| QTc Prolongation | ~3-5%[11] | <1%[11] | <1% |
Note: Percentages are approximate and can vary across different clinical trials and patient populations. Data compiled from multiple sources.[9][11][15][16][17]
Experimental Protocols: A Generalized Approach
The pivotal Phase III trials for CDK4/6 inhibitors (MONALEESA, PALOMA, MONARCH) shared a similar design.[5] Below is a generalized methodology representative of these key studies.
Study Design: The trials were typically randomized, double-blind, placebo-controlled, multicenter studies.[14]
Patient Population: Eligible participants were typically postmenopausal women (though some trials included pre/perimenopausal women) with HR+, HER2- advanced or metastatic breast cancer.[3][14] Patients were enrolled for either first-line treatment or after progression on prior endocrine therapy. Key exclusion criteria often included prior chemotherapy for advanced disease and significant uncontrolled medical conditions.
Randomization and Treatment: Patients were randomized (commonly in a 2:1 ratio) to receive either the CDK4/6 inhibitor in combination with a standard endocrine therapy (e.g., letrozole (B1683767) or fulvestrant) or a placebo plus the same endocrine therapy.[14]
-
Ribociclib: 600 mg/day, 3 weeks on, 1 week off.
-
Palbociclib: 125 mg/day, 3 weeks on, 1 week off.[2]
-
Abemaciclib: 150 mg twice daily, continuously.[14]
Endpoints:
-
Primary Endpoint: The primary endpoint was typically Progression-Free Survival (PFS), assessed by investigators according to RECIST v1.1 criteria.[18]
-
Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Overall Response Rate (ORR), clinical benefit rate, patient-reported outcomes, and safety.[11]
Assessments: Tumor assessments were performed at baseline and then at regular intervals (e.g., every 8 weeks) for the first 18-24 months, and less frequently thereafter. Safety was monitored through the collection of adverse events, laboratory tests (including complete blood counts and liver function tests), and ECGs (especially for ribociclib) at specified intervals.
Conclusion
Ribociclib, palbociclib, and abemaciclib have all revolutionized the treatment of HR+/HER2- advanced breast cancer, demonstrating significant improvements in progression-free survival.[5][15] While they share a common mechanism of action, they are not interchangeable.[14] Ribociclib has consistently demonstrated a significant overall survival benefit across multiple trials.[13] Abemaciclib also shows a survival benefit and offers a different safety profile with less neutropenia but more diarrhea, along with a continuous dosing schedule.[2][9] Palbociclib, the first-in-class agent, remains an effective option for prolonging PFS, though a significant OS benefit has not been shown in first-line pivotal trials.[2][11] The choice between these agents should be individualized, taking into account the line of therapy, patient comorbidities, potential drug interactions, and the distinct efficacy and safety profiles of each inhibitor.[1] Future research will continue to refine the optimal use of these agents, identify biomarkers of response, and explore novel combination strategies.
References
- 1. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis | springermedizin.de [springermedizin.de]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 11. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. focus.wiley.com [focus.wiley.com]
- 14. Gaining Further Perspective into Treatment of Advanced Breast Cancer with CDK4/6 Inhibitors - The Medical Xchange [themedicalxchange.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to the Specificity of Ribociclib for CDK4/6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity of Ribociclib with other prominent CDK4/6 inhibitors, Palbociclib and Abemaciclib. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to CDK4/6 Inhibition
The cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, playing a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors that selectively target CDK4 and CDK6 have emerged as a cornerstone in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. Ribociclib, Palbociclib, and Abemaciclib are three such inhibitors approved for clinical use. While all three drugs target CDK4 and CDK6, they exhibit distinct kinase selectivity profiles, which can influence their efficacy and adverse effect profiles.
The CDK4/6 Signaling Pathway
The activity of CDK4 and CDK6 is initiated by their binding to D-type cyclins (Cyclin D1, D2, and D3), which are synthesized in response to mitogenic signals. The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb). This phosphorylation event disrupts the interaction between Rb and the E2F family of transcription factors. Once released, E2F transcription factors activate the expression of genes necessary for the G1 to S phase transition, thereby committing the cell to a new round of division. CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest.
Unveiling the Synergistic Power of Ribociclib and Fulvestrant in HR+/HER2- Breast Cancer
The combination of ribociclib (B560063), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, and fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by key clinical trial data and detailed experimental protocols for in vitro validation.
The synergy between ribociclib and fulvestrant stems from their complementary mechanisms of action. Ribociclib targets the cell cycle machinery by inhibiting CDK4 and CDK6, which are crucial for the G1 to S phase transition. This inhibition prevents cancer cell proliferation. Fulvestrant, on the other hand, directly targets the estrogen receptor (ER), a key driver of growth in HR+ breast cancer, by binding to it, leading to its degradation. The dual blockade of these critical pathways results in a more profound and sustained anti-tumor effect than either agent alone.
Clinical Validation of Synergy: A Summary of Key Phase III Trials
The synergistic efficacy of ribociclib and fulvestrant has been robustly demonstrated in large-scale clinical trials, most notably the MONALEESA-3 study. This trial was pivotal in establishing the combination as a standard of care.
Table 1: Efficacy of Ribociclib plus Fulvestrant in the MONALEESA-3 Trial
| Endpoint | Ribociclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.5 months | 12.8 months | 0.593 (0.480–0.732) | <0.001 |
| Median Overall Survival (OS) at final analysis | 53.7 months | 41.5 months | 0.724 (0.568-0.924) | 0.00455 |
Data from the MONALEESA-3 Phase III trial in postmenopausal women with HR+/HER2- advanced breast cancer, as first- or second-line therapy.[1][2][3]
The MAINTAIN trial further explored the benefit of continuing CDK4/6 inhibition with a change in endocrine therapy after progression on a prior CDK4/6 inhibitor.
Table 2: Efficacy of Ribociclib plus Fulvestrant in the MAINTAIN Trial
| Endpoint | Ribociclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.29 months | 2.76 months | 0.57 (0.39-0.85) | 0.006 |
Data from the Phase II MAINTAIN trial in patients with HR+/HER2- metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[4]
Preclinical Validation of Synergy: In Vitro Experimental Data
Preclinical studies in breast cancer cell lines have laid the groundwork for the clinical development of the ribociclib and fulvestrant combination. These studies have demonstrated synergistic effects on cell proliferation, apoptosis, and cell cycle arrest.
Table 3: Illustrative In Vitro Synergistic Effects of Ribociclib and Fulvestrant
| Cell Line | Assay | Ribociclib (IC50) | Fulvestrant (IC50) | Combination Index (CI)* |
| MCF-7 | Cell Viability (MTT) | ~800 nM | ~10 nM | < 1 |
| T-47D | Cell Viability (MTT) | ~600 nM | ~5 nM | < 1 |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are illustrative and can vary based on experimental conditions. Preclinical studies have shown a strong synergistic effect when CDK4/6 inhibitors are combined with anti-estrogen therapies.[1]
Experimental Protocols for In Vitro Validation
To aid researchers in the validation of these synergistic effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of ribociclib, fulvestrant, and their combination for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with ribociclib, fulvestrant, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the drugs as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib plus fulvestrant for advanced breast cancer: Health-related quality-of-life analyses from the MONALEESA-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Unveiling the Molecular Fingerprints of CDK4/6 Inhibitors: A Comparative Proteomic Guide
A deep dive into the cellular responses to Palbociclib, Ribociclib, and Abemaciclib reveals distinct molecular signatures, with Abemaciclib demonstrating a broader spectrum of activity beyond CDK4/6 inhibition. This guide provides a comparative analysis of their effects on the proteome, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. While the three FDA-approved inhibitors—Palbociclib, Ribociclib, and Abemaciclib—share a common primary mechanism of action, emerging evidence from multi-omics studies highlights significant differences in their biochemical activities and cellular effects. These distinctions, largely driven by Abemaciclib's broader kinase inhibitory profile, have potential implications for clinical efficacy and patient selection.
Comparative Analysis of Kinase Inhibition
A key differentiator among the CDK4/6 inhibitors is their selectivity. While all three potently target CDK4 and CDK6, Abemaciclib exhibits significant activity against a range of other kinases, a characteristic that underpins its unique biological effects.[1][2] In contrast, Ribociclib is the most selective of the three, with Palbociclib demonstrating an intermediate profile.[1]
Kinase enrichment proteomics using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry has revealed that in addition to CDK4 and CDK6, Abemaciclib binds to CDK1, CDK2, CDK7, CDK9, GSK3α/β, and CAMKIIγ/δ.[1] This polypharmacology contributes to cellular responses not observed with Palbociclib or Ribociclib, such as G2 phase cell cycle arrest and cytotoxicity, even in the absence of the retinoblastoma protein (pRb).[1][3]
Table 1: Comparative Kinase Inhibition Profiles of CDK4/6 Inhibitors
| Kinase Target | Palbociclib | Ribociclib | Abemaciclib |
| CDK4 | Potent | Potent | Most Potent |
| CDK6 | Potent | Potent | Potent |
| CDK1 | Weak/None | Weak/None | Active |
| CDK2 | Weak/None | Weak/None | Active |
| CDK7 | Weak/None | None | Active |
| CDK9 | Weak/None | None | Active |
| GSK3α/β | Weak/None | None | Active |
| CAMKIIγ/δ | Weak/None | None | Active |
| CDKL5 | Weak/None | Weak/None | Active |
Source: Data compiled from multiple proteomic and kinase profiling studies.[1][3]
Differential Effects on the Cellular Proteome and Phosphoproteome
The varied kinase inhibition profiles of these drugs translate into distinct downstream effects on the cellular proteome and phosphoproteome. Phosphoproteomic analysis using isobaric (TMT) tag-based liquid chromatography-mass spectrometry (LC/MS) reveals that Abemaciclib induces more extensive changes compared to Palbociclib.[1]
In MCF7 breast cancer cells treated for one hour, 2,287 phosphopeptides were down-regulated by Abemaciclib, compared to 739 by Palbociclib, indicating a broader impact on cellular signaling.[1] These changes are consistent with the inhibition of additional kinases beyond CDK4/6, including CDK1 and CDK2, by Abemaciclib.[1][4]
Signaling Pathways and Cellular Fate
The primary mechanism of action for all three inhibitors is the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (pRb).[5] This maintains pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for the G1 to S phase transition and thus causing G1 cell cycle arrest.[1][5]
However, the broader activity of Abemaciclib leads to additional cellular outcomes. Its inhibition of CDK1 and CDK2 can induce G2 arrest and, at higher concentrations, cytotoxicity, even in pRb-deficient cells.[1][3] This suggests that Abemaciclib may have utility in tumors that have developed resistance to Palbociclib or Ribociclib through mechanisms such as pRb loss.[3]
Experimental Protocols
The comparative proteomic data presented here are primarily derived from studies employing quantitative mass spectrometry techniques. Below is a generalized protocol for phosphoproteomic analysis of CDK4/6 inhibitor-treated cells.
Phosphoproteomic Analysis via LC-MS/MS
-
Cell Culture and Treatment: Breast cancer cell lines (e.g., MCF7) are cultured under standard conditions. Cells are then treated with DMSO (vehicle control), Palbociclib, or Abemaciclib at specified concentrations (e.g., 1 µM) for a defined period (e.g., 1 hour) to capture early signaling events.[1]
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined, and proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Isobaric Labeling (TMT): Peptides from each condition are labeled with tandem mass tags (TMT), which allows for the relative quantification of peptides from different samples in a single mass spectrometry run.[1]
-
Phosphopeptide Enrichment: Labeled peptides are combined, and phosphopeptides are enriched using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and the TMT reporter ions, allowing for both identification and quantification of the phosphopeptides.[1]
-
Data Analysis: The resulting mass spectra are processed using specialized software to identify the phosphopeptides and quantify the relative changes in their abundance between the different treatment conditions. Statistical analysis is performed to identify significantly up- or down-regulated phosphopeptides.[1]
Conclusion
References
- 1. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Role of CDK4/6 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ribocil B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Ribocil B, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in cancer research.
This compound, also known as Ribociclib, is classified as a hazardous chemical that requires special disposal procedures to mitigate risks to personnel and the environment. It is toxic if swallowed, causes skin and eye irritation, and is very toxic to aquatic life.[1][2] Adherence to strict disposal protocols is crucial.
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to follow proper safety measures during the handling of this compound to minimize exposure and prevent accidental release.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. |
| Spill Management | In the event of a spill, prevent further leakage if it is safe to do so.[2][3] Absorb the spill with an inert material and collect it into a suitable, labeled container for hazardous waste.[2][3] |
| Contaminated Materials | Any materials that come into contact with this compound, such as pipette tips, gloves, and labware, should be treated as hazardous waste and disposed of accordingly. |
| General Hygiene | Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound. |
This compound Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[1][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Segregation
All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., flasks, tubes, pipette tips).
-
Contaminated PPE.
Segregate this compound waste from other waste streams, such as biological or radioactive waste, to prevent unintended chemical reactions.
Step 2: Waste Collection and Labeling
Collect this compound waste in designated, leak-proof containers that are compatible with the chemical. Containers should be clearly labeled with the words "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
Step 3: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.
Step 4: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. This compound waste should be sent to an approved waste disposal plant, which typically involves incineration at high temperatures.[1][4] Do not dispose of this compound down the drain or in regular trash. [1][3]
Quantitative Data for Disposal
Specific quantitative concentration limits for the disposal of this compound are not broadly published and are subject to local and national regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides guidelines for what constitutes an "empty" container, which may be relevant for the disposal of containers that held this compound.
| Parameter | Guideline |
| "RCRA Empty" Container Rule (for non-acute hazardous waste) | A container is considered empty if all wastes have been removed that can be removed by pouring, pumping, or aspirating, and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. |
| Aqueous Solutions | Disposal of aqueous solutions containing hazardous chemicals via the sewer system is generally prohibited. |
Researchers must consult their local EHS for specific concentration limits that may apply.
Experimental Protocols Involving this compound Waste Generation
Various in vitro studies utilize this compound to investigate its effects on cancer cell lines. These experiments generate hazardous waste that must be managed properly.
Example Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Perform an MTT assay to assess cell viability. This involves the addition of MTT reagent, followed by a solubilizing agent (e.g., DMSO).
-
Waste Generation: All materials that come into contact with this compound, including the multi-well plates, pipette tips, and any remaining solutions, are considered hazardous waste.
-
Disposal: Collect all contaminated materials in a designated hazardous waste container for proper disposal.
Signaling Pathway and Disposal Workflow
To understand the context of this compound's use and the importance of its proper disposal, it is helpful to visualize its mechanism of action and the logical flow of the disposal process.
Caption: Mechanism of action of this compound in the CDK4/6-Rb pathway.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ribocil B
Essential Safety and Handling Guide for Ribocil B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[2]
-
Hand Protection : Chemical-impermeable gloves are mandatory.[1] Disposable nitrile gloves are suitable for incidental contact, but should be removed immediately after a splash, followed by hand washing.[2] For more extensive handling, consider double-gloving or using heavier-duty gloves.[2] Always inspect gloves for integrity before use and wash hands after removing them.[1]
-
Body Protection : A laboratory coat is required in all wet laboratories.[3] For handling this compound, a flame-resistant lab coat is recommended.[3] Ensure that the lab coat is kept clean and is regularly laundered.
-
Respiratory Protection : If working in an area with inadequate ventilation or where dusts or aerosols may be generated, a suitable respirator should be used.[4] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1]
-
Footwear : Closed-toe shoes are a minimum requirement in a laboratory setting.[3][5]
II. Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling :
-
Storage :
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
-
Spill Response :
-
Evacuate personnel from the immediate spill area.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully collect the material without generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the collected material in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Do not allow the chemical to enter drains.[1]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection : Collect all this compound waste, including unused stock solutions and contaminated materials (e.g., gloves, pipette tips, paper towels), in a designated and properly labeled hazardous waste container.[8]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₆OS | [7] |
| Molecular Weight | 382.48 g/mol | [7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Workflow for Handling this compound
Caption: Procedural Workflow for Handling this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. aksci.com [aksci.com]
- 7. This compound | CAS#:1825355-55-2 | Chemsrc [chemsrc.com]
- 8. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
